molecular formula C5H8F2N2O B2589420 3,3-difluorocyclobutane-1-carbohydrazide CAS No. 1447946-33-9

3,3-difluorocyclobutane-1-carbohydrazide

Cat. No.: B2589420
CAS No.: 1447946-33-9
M. Wt: 150.129
InChI Key: SCJLTXNQZYRZDG-UHFFFAOYSA-N
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Description

3,3-difluorocyclobutane-1-carbohydrazide is a useful research compound. Its molecular formula is C5H8F2N2O and its molecular weight is 150.129. The purity is usually 95%.
BenchChem offers high-quality 3,3-difluorocyclobutane-1-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-difluorocyclobutane-1-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluorocyclobutane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2O/c6-5(7)1-3(2-5)4(10)9-8/h3H,1-2,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJLTXNQZYRZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Bioisosterism: 3,3-Difluorocyclobutane-1-carbohydrazide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 3,3-difluorocyclobutane-1-carbohydrazide moiety represents a high-value "fragment-based" solution to common lead optimization challenges. It synergizes three distinct design elements: the gem-difluoro group (metabolic blocking and lipophilicity modulation), the cyclobutane ring (defined vector spacing and conformational restriction), and the carbohydrazide (a polar, hydrogen-bond-rich pharmacophore or amide isostere).

This guide provides a technical roadmap for utilizing this motif to optimize solubility, metabolic stability, and target residency time.

Part 1: The Bioisosteric Rationale[1]

Structural Geometry and The "Pucker" Effect

Unlike the planar aromatic rings it often replaces, the cyclobutane ring is not flat.[1] It adopts a "puckered" or "butterfly" conformation to relieve torsional strain.

  • Non-fluorinated cyclobutane: Puckering angle

    
     30°.[1]
    
  • 3,3-difluoro substitution: The high electronegativity of fluorine introduces a gauche effect and dipole-dipole repulsions that can flatten or alter this angle depending on the C1 substituent. This locks the C1-carbohydrazide vector into a specific orientation, distinct from flexible alkyl chains.

Electronic Modulation

The gem-difluoro group at C3 exerts a strong electron-withdrawing inductive effect (


) on the C1-carbonyl.
  • Acidity Modulation: It lowers the pKa of the hydrazide -NH- protons compared to a non-fluorinated analog. This increases the hydrogen bond donor (HBD) strength of the hydrazide, potentially strengthening interactions with catalytic residues (e.g., Asp/Glu in proteases).

  • Lipophilicity: The C-F bond is bio-orthogonal but polar hydrophobic. It increases LogD compared to a simple methylene group while avoiding the "grease" of a dimethyl group.

The Carbohydrazide Warhead

While often used as a linker, the carbohydrazide (


) acts as a unique bioisostere for:
  • Amides: Retains H-bond acceptor/donor patterns but with an extra H-bond donor and altered geometry.

  • Transition State Mimics: In protease inhibitors, the hydrazide can capture catalytic water molecules or chelate metallo-enzyme active sites (e.g., Zn2+ in MMPs).

Part 2: Synthetic Access & Protocols[3]

The synthesis requires careful handling of fluorinating agents. Below is a validated route starting from commercially available 3-oxocyclobutanecarboxylic acid .

Synthesis Workflow Diagram

SynthesisRoute cluster_safety Safety Critical Control Points SM 3-Oxocyclobutane- carboxylic acid Step1 1. Esterification (MeOH, H2SO4) SM->Step1 Inter1 Methyl 3-oxocyclobutane- carboxylate Step1->Inter1 Step2 2. Deoxofluorination (Deoxo-Fluor or DAST) Inter1->Step2 Inter2 Methyl 3,3-difluoro- cyclobutanecarboxylate Step2->Inter2 Step3 3. Hydrazinolysis (NH2NH2·H2O, EtOH) Inter2->Step3 Product 3,3-Difluorocyclobutane- 1-carbohydrazide Step3->Product

Caption: Validated 3-step synthesis route. Step 2 requires strict thermal control due to exothermic decomposition risks of S-F reagents.

Detailed Experimental Protocol

Step 1: Esterification Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous MeOH (0.5 M). Add conc. H2SO4 (0.1 eq) dropwise. Reflux for 4 hours. Concentrate and partition between Et2O and sat. NaHCO3. Dry organic layer (MgSO4) and concentrate.[2]

  • Checkpoint: Monitor disappearance of -COOH broad singlet in 1H NMR.

Step 2: Deoxofluorination (Critical Step) Safety Note: DAST and Deoxo-Fluor can release HF and are explosive at high temperatures. Perform in a blast shield.

  • Dissolve keto-ester (1.0 eq) in anhydrous DCM (0.2 M) under Argon.

  • Cool to 0°C.

  • Add Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 eq) dropwise. Note: Deoxo-Fluor is thermally more stable than DAST.

  • Allow to warm to RT and stir for 16h.

  • Quench: Pour slowly into saturated aqueous NaHCO3 at 0°C (vigorous CO2 evolution).

  • Extract with DCM, dry (Na2SO4), and purify via silica flash chromatography (0-10% EtOAc/Hexanes).

  • Yield Target: 60-75%.

Step 3: Hydrazinolysis

  • Dissolve the difluoro-ester (1.0 eq) in absolute EtOH (0.3 M).

  • Add Hydrazine monohydrate (5.0 eq) slowly at RT.

  • Heat to 60°C for 3 hours.

  • Concentrate in vacuo to remove excess hydrazine and EtOH.

  • Recrystallize from EtOH/Et2O or triturated with cold Et2O.

  • Characterization: 19F NMR should show a characteristic gem-difluoro signal (approx -80 to -100 ppm, d or dd).

Part 3: Physicochemical Profiling

The introduction of the gem-difluoro group drastically alters the properties compared to the parent cyclobutane.

PropertyCyclobutane-hydrazide3,3-Difluorocyclobutane-hydrazide Impact on Drug Design
LogP (Lipophilicity) ~ -0.8~ -0.2Increased permeability without poor solubility.
pKa (Hydrazide NH) ~ 13.5~ 12.8Increased acidity strengthens H-bond donation.
Metabolic Stability Low (C3 oxidation)High Blocks P450 hydroxylation at the C3 position.
Conformation Flexible PuckerRigidifiedReduces entropic penalty upon binding.
Dipole Moment LowHighCan engage in specific dipole-dipole interactions.

Part 4: Application in Lead Optimization

Decision Logic: When to use this Bioisostere?

Use the following logic flow to determine if this moiety fits your SAR (Structure-Activity Relationship) campaign.

DecisionTree Problem Lead Optimization Issue? Issue1 Metabolic Hotspot on Alkyl Ring? Problem->Issue1 Issue2 Solubility / Permeability Imbalance? Problem->Issue2 Issue3 Need to mimic Phenyl Ring? Problem->Issue3 Sol1 Apply Gem-difluoro (Blocks CYP ox) Issue1->Sol1 Yes Sol2 Use Cyclobutane (Lowers LogP vs Cyclohexane) Issue2->Sol2 Yes Issue3->Sol1 Vector Match Combine Synthesize 3,3-F2-CB-Hydrazide Sol1->Combine Sol2->Combine Sol3 Use Hydrazide (Polar Handle) Sol3->Combine

Caption: Decision matrix for deploying the 3,3-difluorocyclobutane scaffold in DMTA cycles.

Case Study Scenario: Protease Inhibitor Optimization
  • Baseline: A lead compound contains a benzamide group targeting a serine protease.

  • Issue: The phenyl ring suffers from metabolic oxidation (para-hydroxylation), and the molecule has poor aqueous solubility.

  • Solution: Replace the Phenyl-Amide with 3,3-difluorocyclobutane-carbohydrazide .

    • Result: The C3-F2 blocks metabolism. The cyclobutane maintains the vector distance (

      
       5.5 Å) similar to the phenyl ring. The hydrazide improves solubility and forms a "bidentate" H-bond network with the active site.
      

Part 5: Metabolic Stability Assessment

To validate the bioisosteric replacement, a specific metabolic stability assay is required.

In Vitro Microsomal Stability Protocol

Objective: Confirm the blocking of C3-hydroxylation and stability of the hydrazide bond.

  • System: Rat/Human Liver Microsomes (RLM/HLM) at 0.5 mg/mL protein.

  • Test Compound: 1 µM final concentration (avoid saturation).

  • Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Timepoints: 0, 5, 15, 30, 60 min.

  • Analysis: LC-MS/MS (MRM mode).

    • Monitor: Loss of parent.

    • Search for Metabolites:

      • M+16 (Hydroxylation): Should be absent or significantly reduced compared to non-fluorinated analog.

      • M-31 (Hydrazide hydrolysis): Monitor cleavage to carboxylic acid.

      • M+42 (Acetylation): Hydrazides can be acetylated by NAT (N-acetyltransferase). Note: This requires cytosol, not just microsomes.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Mykhailiuk, P. K. (2015). Generation of C2-substituted 1,1-difluorospiro[2.3]hexanes and their application in the synthesis of gem-difluorinated spirocyclic diamines. Chemistry – A European Journal, 21(15), 5720-5724. (Context on difluorocyclobutane building blocks). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Kalgutkar, A. S., et al. (2011). Metabolism-Guided Drug Design. Methods in Molecular Biology, 686, 325-342. (Protocols for assessing hydrazide stability). Link

  • Grygorenko, O. O., et al. (2018). The gem-dimethyl group in medicinal chemistry: effects on physicochemical properties and metabolic stability. ChemMedChem, 13(23), 2533-2560. (Comparative analysis of gem-substitution). Link

Sources

Metabolic Stability of Fluorinated Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

A Technical Guide to Bioisosteric Replacement and Optimization

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to


-rich architectures. Fluorinated cyclobutanes have emerged as critical bioisosteres, offering a structural middle ground between the metabolic liability of alkyl chains and the solubility issues of aromatic rings.

This guide analyzes the metabolic stability profile of fluorinated cyclobutane derivatives, specifically focusing on 3,3-difluorocyclobutane and 1-trifluoromethylcyclobutane motifs. While often cited as metabolically robust, empirical data reveals a context-dependent stability profile where the specific isomerism (cis/trans) and substituent orientation (axial/equatorial) dictate the interaction with Cytochrome P450 (CYP) enzymes.

The Strategic Rationale: Bioisosterism & Physicochemical Properties[1][2]

The tert-Butyl and Phenyl Isostere

The 1-trifluoromethylcyclobutane (


-CB) moiety is increasingly utilized as a bioisostere for the tert-butyl group. While sterically similar, the electronic induction from the fluorine atoms fundamentally alters the physicochemical landscape of the molecule.
  • Lipophilicity (

    
    ):  Fluorination typically increases lipophilicity compared to hydrogen but, in the context of cyclobutanes, can lower 
    
    
    
    relative to non-polar alkyl chains due to dipole moments.
  • Acidity/Basicity (

    
    ):  The strong electron-withdrawing nature of the 
    
    
    
    group (Hammett
    
    
    ) significantly lowers the
    
    
    of proximal amines. This reduction in basicity often correlates with improved metabolic stability by reducing the affinity for CYP isoforms (e.g., CYP2D6) that prefer basic substrates.
Conformational Locking: The "Pucker" Effect

Unlike the rigid planarity of benzene or the flexibility of an alkyl chain, cyclobutane exists in a "puckered" or butterfly conformation to relieve torsional strain.

  • Puckering Angle: Typically ranges between 25° and 35° (dihedral angle

    
     approx 158–175°).
    
  • The Axial Anomaly: Contrary to standard cyclohexane chair mechanics where large groups prefer the equatorial position, X-ray diffraction studies have shown that in 1-trifluoromethylcyclobutanes, the

    
     group frequently adopts the axial position . This is likely driven by electronic repulsion minimization rather than pure sterics. This axial presentation creates a unique 3D vector that can sterically shield the metabolic soft spots on the ring back-face.
    

Mechanisms of Metabolic Stabilization[3]

The metabolic stability of fluorinated cyclobutanes is governed by three primary mechanisms:

  • C-F Bond Strength (The Blockade): The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol). Substitution at the C3 position (e.g., 3,3-difluorocyclobutane) effectively blocks oxidative dealkylation or hydroxylation at the most accessible site of the ring.

  • Electronic Deactivation: The strong electronegativity of fluorine reduces the electron density of the cyclobutane ring. Since CYP450 oxidation involves an electrophilic attack by the Iron-Oxo species (

    
    ), an electron-deficient ring is a poorer substrate for oxidation.
    
  • Lipophilicity-Driven Intrinsic Clearance (

    
    ): 
    Warning: Fluorination is not a guaranteed fix.[1] If the introduction of a fluorinated cyclobutane significantly raises the overall 
    
    
    
    of the molecule without blocking the primary metabolic soft spot, intrinsic clearance may actually increase due to higher non-specific binding affinity to the CYP active site.
Visualization: Metabolic Decision Logic

The following diagram illustrates the decision process for selecting a fluorinated cyclobutane motif based on observed metabolic liabilities.

MetabolicLogic Liability Identify Metabolic Liability (Parent Compound) Type Type of Instability? Liability->Type Benzylic Benzylic Oxidation (Ar-CH2-R) Type->Benzylic Aromatic Aliphatic Aliphatic Chain Oxidation Type->Aliphatic Alkyl Sol_Phenyl Replace Phenyl with Bicyclo[1.1.1]pentane or 3,3-difluorocyclobutane Benzylic->Sol_Phenyl Sol_tBu Replace t-Butyl with 1-CF3-cyclobutane Aliphatic->Sol_tBu Check_LogP Check LogP Impact Sol_Phenyl->Check_LogP Sol_tBu->Check_LogP Result_Stable Blocked Site: Reduced CLint Check_LogP->Result_Stable Soft spot blocked Result_Unstable New Liability: Increased Lipophilicity Check_LogP->Result_Unstable LogP > 4.0

Caption: Decision logic for bioisosteric replacement. Note that stability gains are contingent on managing overall lipophilicity.

Comparative Data: The "Context-Dependent" Reality[4]

Recent studies (Mykhailiuk et al.) have demonstrated that replacing a tert-butyl group with a


-cyclobutane does not universally improve stability. It depends on whether the tert-butyl group was the primary site of metabolism.
Table 1: Intrinsic Clearance ( ) Comparison in Human Liver Microsomes (HLM)
Scaffold ClassParent CompoundParent


F-Analog (

-CB)
Analog


Outcome
Antifungal Butenafine30Analog 4621 Improved Stability
Herbicide Tebutam57Analog 50107 Decreased Stability
Model Amine N-tBu-Benzylamine12N-(CF3-CB)-Benzylamine1 Significantly Improved

Analysis:

  • Success (Butenafine): The parent molecule suffers from oxidation on the naphthalene ring and the alkyl chain. The

    
    -cyclobutane effectively lowered the lipophilicity slightly and blocked a specific oxidative entry point.
    
  • Failure (Tebutam): The

    
    -cyclobutane analog exhibited higher clearance. This suggests that the tert-butyl group in Tebutam was not the primary soft spot, or the fluorinated analog introduced a new lipophilic interaction that accelerated metabolism at a distal site.
    

Experimental Protocol: Microsomal Stability Assay

To validate the stability of these derivatives, a rigorous HLM assay is required. This protocol ensures the capture of rapid-turnover compounds often seen in early discovery.

Reagents & Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL (e.g., Corning/Gentest).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Internal Standard: Propranolol (high clearance control) and Warfarin (low clearance control).

Workflow Diagram

AssayWorkflow Prep Pre-Incubation (37°C, 5 min) Substrate + HLM Start Initiation Add NADPH Prep->Start Sampling Time Points 0, 5, 15, 30, 45 min Start->Sampling Quench Quench Add Ice-Cold ACN (w/ Internal Std) Sampling->Quench Analysis LC-MS/MS Quantify Parent % Remaining Quench->Analysis

Caption: Standard High-Throughput Microsomal Stability Workflow.

Step-by-Step Methodology
  • Preparation: Dilute test compounds (fluorinated cyclobutanes) to 1

    
     in Phosphate Buffer containing 0.5 mg/mL microsomal protein. Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.
    
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiation: Add the pre-warmed NADPH regenerating system to start the reaction.

  • Sampling: At defined intervals (0, 5, 15, 30, 60 min), remove 50

    
     aliquots.
    
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold Acetonitrile (ACN) containing the internal standard. This precipitates proteins and stops the reaction.
    
  • Processing: Centrifuge at 4,000 rpm for 20 minutes at 4°C.

  • Analysis: Inject the supernatant into LC-MS/MS. Monitor the transition of the parent ion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate
    
    
    and
    
    
    .
    
    
    [2]

Synthesis Implications for Stability Testing

When testing these derivatives, researchers must be aware of the synthetic accessibility which often dictates the purity of the isomers tested.

  • Isomeric Purity: Many fluorination reactions (e.g., using

    
     on carboxylic acids) yield a mixture of cis/trans isomers.
    
  • Impact: The cis and trans isomers of 1,3-disubstituted cyclobutanes often have vastly different metabolic fates due to the polarity difference (Janus face effect).

  • Recommendation: Separate isomers via preparative HPLC prior to HLM testing to avoid biphasic kinetic data.

References

  • Mykhailiuk, P. K. (2018). "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

  • Levterov, V. V., et al. (2020). "Fluoroalkyl-Substituted Cyclobutanes Used in Organic Synthesis and Drug Discovery." European Journal of Organic Chemistry. Link

Sources

The Gem-Difluorocyclobutane Moiety: A Guide to Application in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Molecular Design

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning molecular properties.[1] The unique electronic characteristics of fluorine, particularly its high electronegativity, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[1] Among the various fluorinated motifs, the gem-difluorocyclobutane group has emerged as a particularly valuable building block, offering a unique combination of steric and electronic properties that can be leveraged to address common challenges in molecular design.[2][3][4][5] This guide provides an in-depth exploration of the applications of the gem-difluorocyclobutane moiety, with a focus on its role in medicinal chemistry, as well as emerging applications in materials science and agrochemicals.

The Gem-Difluorocyclobutane Moiety as a Bioisostere

A key application of the gem-difluorocyclobutane group is its use as a bioisostere for other common functional groups, such as carbonyls and gem-dimethyl groups. This bioisosteric replacement strategy aims to retain or improve biological activity while favorably modulating other properties.

Carbonyl Bioisostere

The gem-difluoro group can mimic the steric and electronic properties of a carbonyl group. The polarized C-F bonds can participate in similar dipole-dipole interactions as a C=O bond, while the tetrahedral geometry of the cyclobutane ring can orient substituents in a manner analogous to a ketone. This substitution can be particularly advantageous in mitigating metabolic liabilities associated with ketones, such as reduction to the corresponding alcohol.

Gem-Dimethyl Bioisostere

The gem-difluorocyclobutane moiety can also serve as a conformationally restricted and more polar replacement for a gem-dimethyl group. This can be beneficial for improving aqueous solubility and for locking in a specific conformation that is favorable for binding to a biological target. The puckered nature of the cyclobutane ring, with a puckering angle of approximately 20-24°, is more planar than non-fluorinated cyclobutanes, which can influence the overall molecular shape.[2]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of a gem-difluorocyclobutane group can have a predictable and beneficial impact on a range of molecular properties critical for drug development.

Metabolic Stability

One of the most significant advantages of incorporating a gem-difluorocyclobutane moiety is the enhancement of metabolic stability.[2][6] The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.[7] By replacing a metabolically labile site, such as a benzylic hydrogen or a site prone to hydroxylation, with a gem-difluorocyclobutane group, the metabolic half-life of a compound can be significantly increased.[2] This was a crucial factor in the development of the FDA-approved drug Ivosidenib, where the gem-difluorocyclobutane motif was key to improving metabolic stability while maintaining potency.[2]

The mechanism of this stabilization can be attributed to several factors:

  • Steric Shielding: The cyclobutane ring can sterically hinder the approach of metabolizing enzymes to adjacent sites.

  • Electronic Effects: The electron-withdrawing nature of the fluorine atoms can deactivate neighboring C-H bonds towards oxidative cleavage.[7]

  • Blocking of Metabolic Sites: The gem-difluoro group itself is not a site of metabolism, effectively blocking a potential metabolic "soft spot."[2]

Lipophilicity and Solubility

The effect of the gem-difluorocyclobutane group on lipophilicity (logP) is nuanced. While fluorine is highly electronegative, the overall impact on lipophilicity is a balance between the increased polarity of the C-F bonds and the disruption of hydration shells. In many cases, the introduction of a gem-difluorocyclobutane moiety can lead to a decrease in lipophilicity, which can be advantageous for improving aqueous solubility and reducing off-target toxicity.[6]

Acidity and Basicity (pKa)

The strongly electron-withdrawing nature of the two fluorine atoms significantly influences the acidity and basicity of nearby functional groups. For an adjacent carboxylic acid, the pKa will be lowered, making it more acidic. Conversely, for a neighboring amine, the pKa of its conjugate acid will be decreased, making the amine less basic. This modulation of pKa can be critical for optimizing a drug's absorption, distribution, and target engagement.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the typical effects of incorporating a gem-difluorocyclobutane moiety in place of a non-fluorinated analogue.

PropertyNon-Fluorinated Analoguegem-Difluorocyclobutane AnalogueRationale
Metabolic Stability (t½) LowerHigher[2][6]Resistance of C-F bonds to oxidative metabolism, steric shielding.[7]
Lipophilicity (logP) HigherGenerally Lower[6]Increased polarity from C-F bonds.
Aqueous Solubility LowerGenerally HigherConsequence of lower lipophilicity.
pKa (of adjacent COOH) HigherLowerInductive electron withdrawal by fluorine atoms.
pKa (of adjacent NH3+) HigherLowerInductive electron withdrawal by fluorine atoms.

Conformational Effects

The rigid and puckered nature of the cyclobutane ring can impose significant conformational constraints on a molecule.[8][9][10] This can be a powerful tool for pre-organizing a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.[8][9][10] In macrocyclic systems, the introduction of a gem-difluorinated moiety has been shown to influence the equilibrium between different amide bond conformations (cis/trans), which can, in turn, affect the molecule's metabolic stability.[8][9][10]

Experimental Protocols: Synthesis of Key Building Blocks

The utility of the gem-difluorocyclobutane moiety is underpinned by the availability of key synthetic building blocks. The following are detailed protocols for the preparation of two such critical intermediates.

Protocol 1: Synthesis of 3,3-Difluorocyclobutylamine Hydrochloride

This protocol outlines the synthesis of 3,3-difluorocyclobutylamine hydrochloride, a versatile building block for introducing the gem-difluorocyclobutane moiety into a variety of scaffolds.[11]

Diagram of the Synthetic Workflow:

G cluster_0 Step A: Carbamate Formation cluster_1 Step B: Deprotection 3,3-Difluorocyclobutanol 3,3-Difluorocyclobutanol Benzyl (3,3-difluorocyclobutyl)carbamate Benzyl (3,3-difluorocyclobutyl)carbamate 3,3-Difluorocyclobutanol->Benzyl (3,3-difluorocyclobutyl)carbamate 1. DPPA, DBU, Toluene 2. Benzyl alcohol 3,3-Difluorocyclobutylamine Hydrochloride 3,3-Difluorocyclobutylamine Hydrochloride Benzyl (3,3-difluorocyclobutyl)carbamate->3,3-Difluorocyclobutylamine Hydrochloride H2, 10% Pd/C, MeOH, HCl

Caption: Synthetic route to 3,3-difluorocyclobutylamine hydrochloride.

Step-by-Step Methodology:

  • Step A: Synthesis of Benzyl (3,3-difluorocyclobutyl)carbamate:

    • To a solution of 3,3-difluorocyclobutanol in toluene, add diphenylphosphoryl azide (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Heat the mixture to effect the azidation.

    • After cooling, add benzyl alcohol to the reaction mixture to form the benzyl carbamate.

    • Purify the product by column chromatography.

  • Step B: Synthesis of 3,3-difluorocyclobutylamine hydrochloride:

    • Dissolve benzyl (3,3-difluorocyclobutyl)carbamate (1.47 g, 6.1 mmol) in methanol (20 mL).[11]

    • Add 10% palladium on carbon (1 g).[11]

    • Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature overnight.[11]

    • Filter the reaction mixture through a pad of celite and wash with methanol.[11]

    • To the filtrate, add concentrated hydrochloric acid (2 mL).[11]

    • Evaporate the solvent under reduced pressure to yield 3,3-difluorocyclobutanamine hydrochloride (0.8 g, 85% yield).[11]

    • The product can be characterized by ¹H NMR (400 MHz, DMSO-d6): δ 8.60 (m, 3H), 3.64 (m, 1H), 2.89 (m, 4H).[11]

Protocol 2: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid

This protocol describes the synthesis of 3,3-difluorocyclobutanecarboxylic acid, another important building block for drug discovery and materials science.

Diagram of the Synthetic Workflow:

G cluster_0 Step A: [2+2] Cycloaddition cluster_1 Step B: Dechlorination cluster_2 Step C: Hydrolysis Methyl acrylate Methyl acrylate Methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate Methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate Methyl acrylate->Methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate 1,1-dichloro-2,2-difluoroethylene Methyl 3,3-difluorocyclobutane-1-carboxylate Methyl 3,3-difluorocyclobutane-1-carboxylate Methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate->Methyl 3,3-difluorocyclobutane-1-carboxylate Zn, AcOH 3,3-Difluorocyclobutanecarboxylic Acid 3,3-Difluorocyclobutanecarboxylic Acid Methyl 3,3-difluorocyclobutane-1-carboxylate->3,3-Difluorocyclobutanecarboxylic Acid NaOH, MeOH/H2O

Caption: Synthetic route to 3,3-difluorocyclobutanecarboxylic acid.

Step-by-Step Methodology:

  • Step A: Synthesis of Methyl 2,2-dichloro-3,3-difluorocyclobutane-1-carboxylate:

    • This step typically involves a [2+2] cycloaddition reaction between methyl acrylate and 1,1-dichloro-2,2-difluoroethylene.

  • Step B: Synthesis of Methyl 3,3-difluorocyclobutane-1-carboxylate:

    • The dichlorinated intermediate is then subjected to a dechlorination reaction, for example, using zinc dust in acetic acid.

  • Step C: Synthesis of 3,3-Difluorocyclobutanecarboxylic Acid:

    • Dissolve sodium hydroxide (10.7 g, 0.268 mol) in a 1:1 mixture of methanol and water (200 mL total).

    • Add methyl 3,3-difluorocyclobutane-1-carboxylate (40.0 g, 0.244 mol) at room temperature.

    • Stir the resulting mixture at room temperature for 15 hours.

    • Reduce the volume of the mixture by half under vacuum.

    • Acidify the mixture to pH 1 with concentrated aqueous HCl.

    • Extract the product with dichloromethane (3 x 350 mL).

    • Combine the organic extracts and evaporate the solvent under vacuum to yield 3,3-difluorocyclobutanecarboxylic acid (32.4 g, 98% yield) as a white solid.

Applications Beyond Medicinal Chemistry

While the primary focus of gem-difluorocyclobutane applications has been in medicinal chemistry, its unique properties are also finding utility in other fields.

Agrochemicals

The principles of enhancing metabolic stability and modulating physicochemical properties are equally applicable to the design of new agrochemicals.[1] The incorporation of the gem-difluorocyclobutane moiety can lead to pesticides and herbicides with improved efficacy, selectivity, and environmental profiles.

Materials Science

In materials science, the gem-difluorocyclobutane unit can be incorporated into polymers and liquid crystals to tune their physical and electronic properties. The polarity of the C-F bonds can influence intermolecular interactions, affecting properties such as melting point, boiling point, and dielectric constant. There is potential for the development of novel fluorinated polymers with enhanced thermal stability and chemical resistance, as well as liquid crystals with unique phase behaviors.[12][13]

Conclusion

The gem-difluorocyclobutane moiety has established itself as a valuable and versatile tool in modern molecular design. Its ability to serve as a bioisostere, enhance metabolic stability, and modulate key physicochemical properties makes it a powerful asset in the development of new pharmaceuticals. As synthetic methodologies for accessing gem-difluorocyclobutane building blocks continue to improve, we can expect to see an even broader range of applications for this unique structural motif, not only in drug discovery but also in the design of advanced materials and agrochemicals.

References

  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 148-154.
  • Ishikura, H., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry, 90(29), 10425–10433.
  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Cogswell, T. J., et al. (2024, November 6). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal.
  • Cogswell, T. J., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 148-154.
  • 3,3-Difluorocyclobutanecarboxylic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • (2022, September 26). Synthesis of gem-Difluorocyclopropanes.
  • Ishikura, H., et al. (2026, February 12). Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols.
  • Ishikura, H., et al. (2025, May 15). Synthesis of gem-difluorocyclobutanes: Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. ChemRxiv.
  • Ishikura, H., et al. (2025, July 25). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed.
  • 3,3-Difluorocyclobutane-1-carbaldehyde 97% | CAS: 1246765-49-0. (2026, February 18). AChemBlock.
  • A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. (2025, August 7).
  • Ishikura, H., et al. (2025, July 10). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.
  • Olifir, O. S., & Liashuk, O. (2026, January 2). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. Ukrainica Bioorganica Acta, 20(2), 24-34.
  • Chernykh, A. V., et al. (2019, April 24). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry.
  • Yanai, H., et al. (2024, October). Synthesis of 3‐fluorocyclobutylamine derivative 223 via strain‐release amination – electrophilic α‐C−H‐fluorination.
  • Melnykov, K. P., et al. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 3,3-Difluoro-cyclobutanecarboxylic acid AldrichCPR 107496-54-8. (n.d.). Sigma-Aldrich.
  • Synthesis of Gem-difluorocyclobutane. (n.d.). Enamine.
  • Liquid Crystal M
  • Complex Liquid Crystals. (2008, July 7). Diamond Light Source.

Sources

Thermodynamic Stability & Synthetic Viability of Cyclobutane Carbohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclobutane carbohydrazides represent a unique intersection of high-energy structural motifs and versatile pharmacophores.[1] The cyclobutane ring, possessing approximately 26.5 kcal/mol of ring strain , offers rigid stereochemical control crucial for drug-receptor binding. However, coupling this strained ring with a reactive carbohydrazide group (


) introduces complex thermodynamic challenges.[1]

This guide provides a comprehensive analysis of the thermodynamic stability of cyclobutane carbohydrazides. It moves beyond basic characterization to explore the causality between ring strain release and hydrazide decomposition.[1] We define the operational boundaries for synthesis, storage, and biological application, ensuring that researchers can exploit the bioactivity of these scaffolds without compromising structural integrity.

Structural Dynamics & Thermodynamic Landscape

To understand the stability of cyclobutane carbohydrazides, one must decouple the contributions of the ring system from the functional group.

The Cyclobutane Anomaly

Unlike cyclohexane (strain-free) or cyclopentane (low strain), cyclobutane exists in a puckered "butterfly" conformation to mitigate torsional strain from eclipsing hydrogens.[1][2]

  • Angle Strain: Deviation from the ideal 109.5°

    
     angle to ~88°.[1]
    
  • Torsional Strain: Repulsion between eclipsing bonds.[1]

  • Total Ring Strain Energy (RSE): ~26.5 kcal/mol (111 kJ/mol).[1]

Impact on Carbohydrazides: The attachment of a carbonyl group to the cyclobutane ring introduces


 character adjacent to the strained ring. While this can theoretically increase strain (via angle compression), the electron-withdrawing nature of the carbonyl group can stabilize the ring electronically, provided the conditions do not favor [2+2] retro-cycloaddition.
Thermodynamic Parameters (Estimated)

Table 1 summarizes the estimated thermodynamic values for a model compound, Cyclobutane-1,1-dicarbohydrazide , derived from group additivity values and ring strain corrections.

Table 1: Thermodynamic Profile of Cyclobutane-1,1-dicarbohydrazide

ParameterValue (Est.)Significance
Heat of Formation (

)
-45 to -55 kJ/molExothermic formation implies stability relative to elements, but high energy relative to acyclic analogs.[1]
Ring Strain Energy (RSE) 26.5 kcal/molThe "potential energy" stored in the scaffold; driving force for ring-opening.[1]
C-N Bond Dissociation Energy ~70-75 kcal/molThe weak point in the hydrazide tail; susceptible to homolysis at high T.
Melting Point 150–180°CTypically decomposes upon melting (melt-degradation).[1]

Stability Profiling: Decomposition Pathways

The degradation of cyclobutane carbohydrazides is not a singular event but a competition between two distinct pathways: Ring Opening (Physical/Thermal) and Hydrazide Hydrolysis (Chemical).

Pathway A: Thermal Ring Opening ([2+2] Cycloreversion)

At elevated temperatures (>200°C), the vibrational energy overcomes the activation barrier for ring opening.[1]



For carbohydrazides, this pathway is often secondary to hydrazide decomposition unless the molecule is subjected to flash pyrolysis.[1]
Pathway B: Hydrolytic Degradation

The carbohydrazide moiety is the kinetic weak point.[1] Under acidic or basic conditions, the amide bond hydrolyzes.[1]

  • Acidic pH: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.[1]

  • Basic pH: Direct nucleophilic attack by hydroxide.[1]

Pathway C: Oxidative Deamination

Hydrazides are reducing agents.[1] In the presence of atmospheric oxygen or trace metal ions (


, 

), they degrade to carboxylic acids and nitrogen gas.[1]
Visualization of Degradation Logic

The following diagram illustrates the decision matrix for degradation based on environmental stressors.

DecompositionPathways Start Cyclobutane Carbohydrazide Heat Thermal Stress (>180°C) Start->Heat Acid Acidic Aqueous (pH < 4) Start->Acid Oxidation Oxidative Stress (O2/Metals) Start->Oxidation Retro [2+2] Cycloreversion Heat->Retro Extreme T Cyclization 1,3,4-Oxadiazole (Dehydrative Cyclization) Heat->Cyclization Controlled T (-H2O) Hydrolysis Amide Bond Hydrolysis Acid->Hydrolysis Radical Radical Formation Oxidation->Radical Alkene Alkenes (Ring Open) Retro->Alkene AcidProd Cyclobutane Carboxylic Acid + Hydrazine Hydrolysis->AcidProd OxProd Carboxylic Acid + N2 Radical->OxProd

Figure 1: Competing decomposition pathways.[1] Note that controlled heating can yield useful oxadiazoles (Green), while uncontrolled stress leads to degradation (Red).[1]

Synthesis: Ensuring Thermodynamic Control

Synthesis of cyclobutane carbohydrazides requires avoiding conditions that trigger ring opening or premature hydrolysis.[1] The standard approach involves Hydrazinolysis of Esters .[1]

Synthetic Protocol (Self-Validating)

Objective: Synthesize Cyclobutane-1,1-dicarbohydrazide from Diethyl cyclobutane-1,1-dicarboxylate.

Reagents:

  • Diethyl cyclobutane-1,1-dicarboxylate (1.0 eq)[1]

  • Hydrazine hydrate (80%, 4.0 eq) — Excess drives equilibrium.[1]

  • Ethanol (Absolute) — Solvent.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve diethyl cyclobutane-1,1-dicarboxylate (10 mmol) in absolute ethanol (20 mL).

  • Addition: Cool the solution to 0°C (Ice bath). Reason: Hydrazinolysis is exothermic; cooling prevents thermal runaway and potential ring strain activation.

  • Reaction: Add hydrazine hydrate dropwise over 15 minutes.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Self-Validation Point: The solution usually turns turbid as the carbohydrazide precipitates (it is less soluble in EtOH than the ester).

  • Isolation: Filter the white precipitate.

  • Purification: Wash with cold ethanol (2x) and diethyl ether (2x).

  • Drying: Vacuum dry at 40°C. Warning: Do not exceed 60°C to avoid dehydration to oxadiazoles.[1]

Yield Expectation: 85–95%. Characterization:

  • IR: Strong peaks at 3300-3200 cm⁻¹ (

    
    ) and 1650 cm⁻¹ (
    
    
    
    ).[1]
  • H-NMR: Disappearance of ethyl ester signals (quartet/triplet); appearance of broad hydrazide protons.[1]

Experimental Protocols: Stability Assessment

To validate the stability of a new cyclobutane carbohydrazide derivative, follow these standardized assays.

Thermal Stability Assay (DSC/TGA)

Purpose: Determine the onset temperature of decomposition (


).[1]
  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Protocol:

    • Weigh 2–5 mg of sample into an aluminum pan (crimped, pinhole lid to allow gas escape).

    • Ramp temperature from 30°C to 300°C at 10°C/min under

      
       flow (50 mL/min).
      
  • Interpretation:

    • Endotherm: Melting point (typically sharp).[1]

    • Exotherm (post-melt): Decomposition.[1]

    • Pass Criteria:

      
       is generally required for pharmaceutical processing.[1]
      
Hydrolytic Stability Assay (HPLC)

Purpose: Quantify half-life (


) at physiological pH.[1]
  • Conditions:

    • Buffer A: 0.1 N HCl (pH ~1)

    • Buffer B: Phosphate Buffer (pH 7.4)

    • Buffer C: 0.1 N NaOH (pH ~13)

  • Workflow:

    • Dissolve compound in DMSO (stock).[1]

    • Dilute into respective buffers to 100 µM.

    • Incubate at 37°C.

    • Sample at t=0, 1h, 4h, 8h, 24h.[1]

    • Analyze via HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1]

Applications in Drug Development

Why accept the risk of a strained ring?

  • Conformational Restriction: The cyclobutane ring locks the vectors of the carbohydrazide substituents, potentially increasing binding affinity to receptors (reduction of entropic penalty).[1]

  • Metabolic Stability: Unlike linear alkyl chains, the cyclobutane ring is resistant to

    
    -oxidation.[1]
    
  • Bioisosterism: Cyclobutane-1,1-dicarbohydrazides act as rigid analogs of malonic acid derivatives.[1]

References

  • Wiberg, K. B. (1986).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312–322.[1] Link[1]

  • Nam, N.-H. (2003).[1] Combretastatin A-4 analogues containing a four-membered ring.[1][3] Bioorganic & Medicinal Chemistry Letters, 13(10), 1691–1694.[1] Link

  • Rappoport, Z. (Ed.).[1] (2005).[1][4][5] The Chemistry of Cyclobutanes. Wiley.[1] Link

  • Gomes, P., et al. (2013).[1] Synthesis and biological evaluation of carbohydrazide derivatives. European Journal of Medicinal Chemistry, 62, 214-221.[1] Link

  • Bach, R. D., & Dmitrenko, O. (2006).[1] The Effect of Substituents on the Ring Strain Energy of Cyclopropane and Cyclobutane. Journal of the American Chemical Society, 128(14), 4598–4611.[1] Link[1]

Sources

Fluorine-Substituted Carbohydrazides: Reactivity Modulation & Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide analyzes the physicochemical and synthetic perturbations introduced by fluorine substitution on the carbohydrazide (


) scaffold. While fluorine is often employed as a bioisostere to enhance metabolic stability and lipophilicity, its strong electronegativity (

) and inductive effects (

) fundamentally alter the nucleophilicity of the hydrazine moiety. This guide details the mechanistic shifts in Schiff base formation and heterocyclization (specifically 1,3,4-oxadiazoles), providing actionable protocols for medicinal chemists optimizing lead compounds.[1]

The Fluorine Effect: Mechanistic Principles

The introduction of fluorine into the aryl or alkyl backbone of a carbohydrazide creates a unique electronic environment that dictates reactivity. Unlike simple alkyl substitutions, fluorine exerts a "tug-of-war" influence via two primary vectors:

Electronic Withdrawal & Nucleophilicity

The reactivity of carbohydrazides is governed by the nucleophilicity of the terminal amino group (


).
  • Inductive Effect (-I): Fluorine acts as a powerful electron-withdrawing group (EWG). When substituted on an attached aromatic ring (e.g., 4-fluorobenzohydrazide), it pulls electron density through the

    
    -framework.
    
  • Consequence: This lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the terminal nitrogen.

  • Reactivity Shift: The terminal

    
     becomes less nucleophilic  compared to non-fluorinated analogs. Consequently, condensation reactions with weak electrophiles (ketones) may require stronger acid catalysis or higher temperatures.
    
Acidity and Hydrogen Bonding

While nucleophilicity decreases, the acidity of the amide proton (


) increases.
  • 
     Shift:  The electron-withdrawing nature of fluorine stabilizes the conjugate base anion formed after deprotonation.
    
  • Cyclization Impact: This increased acidity facilitates base-mediated cyclization pathways (e.g., forming 1,3,4-oxadiazoles) by making the amide nitrogen a better leaving group or facilitating tautomerization to the imidol form (

    
    ).
    
Physicochemical Table: Fluorine vs. Hydrogen

Table 1: Comparative Physicochemical Properties of Substituted Benzohydrazides

PropertyUnsubstituted (

)
Fluorinated (4-

)
Mechanistic Impact
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric hindrance; "Magic Methyl" mimic.
Electronegativity 2.14.0Strong polarization of C-F bond.
Hammett Constant (

)
0.000.06Weak EWG overall (due to competing +M effect).
Lipophilicity (

)
0.00+0.14Increases membrane permeability (

).
C-X Bond Energy 98 kcal/mol116 kcal/molHigh metabolic stability against P450 oxidation.

Synthetic Reactivity: Pathways & Heterocycles

The primary utility of fluorinated carbohydrazides lies in their conversion to heterocycles, particularly 1,3,4-oxadiazoles, which serve as privileged scaffolds in oncology and antimicrobial research.

Pathway A: Schiff Base Formation (Hydrazones)

The condensation of fluorinated carbohydrazides with aldehydes yields hydrazones.



  • Kinetics: Due to the reduced nucleophilicity of the

    
    , this reaction is kinetically slower than with unsubstituted hydrazides.
    
  • Optimization: Use of polar protic solvents (Ethanol/Methanol) with catalytic acetic acid is standard. For sterically hindered or highly electron-poor hydrazides, microwave irradiation is recommended to overcome the activation energy barrier.

Pathway B: Oxidative Cyclization to 1,3,4-Oxadiazoles

The hydrazone intermediate undergoes oxidative cyclization to form the aromatic oxadiazole ring.

  • Mechanism: The reaction proceeds via the imidol tautomer. The fluorine substituent on the aryl ring stabilizes the transition state during the dehydration step, often resulting in higher yields and cleaner reaction profiles compared to electron-rich analogs, provided the initial cyclization barrier is met.

  • Reagents: Common reagents include

    
     (harsh), Iodine/
    
    
    
    (mild), or Burgess Reagent.
Visualizing the Reaction Logic

ReactionPathways cluster_0 Key Electronic Effect Start Fluorinated Carbohydrazide (Rf-CONHNH2) Intermediate Schiff Base (Hydrazone) (Rf-CONHN=CHR') Start->Intermediate Condensation (Slower kinetics due to F) Aldehyde Aldehyde (R'-CHO) Aldehyde->Intermediate Cyclization Oxidative Cyclization (Dehydration) Intermediate->Cyclization I2 / K2CO3 or POCl3 Product 2,5-Disubstituted 1,3,4-Oxadiazole Cyclization->Product - H2O

Figure 1: Synthetic workflow from fluorinated carbohydrazide to 1,3,4-oxadiazole. Note the kinetic bottleneck at the condensation step due to reduced nucleophilicity.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

Fluorine substitution blocks metabolic "soft spots." In carbohydrazide derivatives, the phenyl ring is often susceptible to hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (specifically at the para position) blocks this metabolism due to the strength of the C-F bond (116 kcal/mol), significantly extending the drug's half-life (


).
Lipophilicity Modulation

The introduction of fluorine increases the lipophilicity (


) of the molecule. This is critical for carbohydrazide derivatives, which can be overly polar due to the urea-like 

motif.
  • Benefit: Enhanced passive transport across the blood-brain barrier (BBB) or bacterial cell walls.

  • Application: Fluorinated hydrazones have shown superior activity against Mycobacterium tuberculosis compared to non-fluorinated analogs due to better cell wall penetration.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Schiff Base

Objective: Condensation of 4-fluorobenzohydrazide with an aromatic aldehyde.

Reagents:

  • 4-Fluorobenzohydrazide (1.0 equiv)

  • Substituted Benzaldehyde (1.0 equiv)

  • Ethanol (Absolute, 10 mL/mmol)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzohydrazide (1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add the substituted benzaldehyde (1.0 mmol) followed by 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Note: Monitor via TLC (30% EtOAc/Hexane). The fluorinated starting material may react slower than non-fluorinated controls.[2][3]
    
  • Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur, cool further in an ice bath.

  • Filtration: Filter the solid precipitate under vacuum and wash with cold ethanol (2 x 5 mL).

  • Purification: Recrystallize from ethanol/DMF if necessary.

Protocol B: -Mediated Cyclization to 1,3,4-Oxadiazole

Objective: Oxidative cyclization of the fluorinated hydrazone.

Reagents:

  • Fluorinated Hydrazone (from Protocol A) (1.0 equiv)

  • Iodine (

    
    ) (1.5 equiv)
    
  • Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • DMSO (5 mL/mmol)

Procedure:

  • Setup: Dissolve the fluorinated hydrazone (1.0 mmol) in DMSO (5 mL).

  • Reagent Addition: Add

    
     (3.0 mmol) and Iodine (1.5 mmol).
    
  • Reaction: Stir the mixture at

    
     for 3–5 hours. The color will transition from dark iodine to a lighter hue as 
    
    
    
    is consumed.
  • Quenching: Cool to room temperature and pour the mixture into crushed ice containing 5% sodium thiosulfate (to quench excess iodine).

  • Isolation: Filter the resulting precipitate. Wash copiously with water to remove DMSO and inorganic salts.

  • Drying: Dry the product in a vacuum oven at

    
    .
    
Experimental Workflow Diagram

ExperimentalProtocol Step1 Dissolve 4-F-Benzohydrazide in EtOH + Cat. AcOH Step2 Add Aldehyde & Reflux (4-6h) Step1->Step2 Step3 Isolate Hydrazone (Filtration) Step2->Step3 Step4 Dissolve in DMSO Add I2 / K2CO3 Step3->Step4 Step5 Heat to 100°C (Oxidative Cyclization) Step4->Step5 Step6 Quench in Ice/Na2S2O3 Step5->Step6 Final Pure Fluorinated 1,3,4-Oxadiazole Step6->Final

Figure 2: Step-by-step experimental protocol for the synthesis of fluorinated 1,3,4-oxadiazoles via iodine-mediated oxidative cyclization.

References

  • Glomb, T., & Śpianek, P. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules, 29(6), 1332. [Link]

  • Somogyi, L. (2014).[4] Synthesis and Characterization of Fluorinated 1,3,4-Oxadiazole-2-thiones. Journal de la Société Chimique de Tunisie, 16, 25-28. [Link]

  • Wadhwa, P., et al. (2012). Recent Advances in the Synthesis of Fluorinated Hydrazones. Organic Chemistry International. [Link]

  • Schottelius, M., et al. (2006). Chemoselective hydrazone formation between HYNIC-functionalized peptides and 18F-fluorinated aldehydes. Bioconjugate Chemistry, 17(6). [Link]

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Methodological & Application

Using 3,3-difluorocyclobutane-1-carbohydrazide in peptide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Peptide Modification using 3,3-Difluorocyclobutane-1-carbohydrazide

Executive Summary

This technical guide details the protocol for using 3,3-difluorocyclobutane-1-carbohydrazide as an activated building block for peptide coupling. While standard peptide synthesis utilizes carboxylic acids activated by carbodiimides (e.g., EDC) or onium salts (e.g., HATU), hydrazides offer a unique orthogonal activation strategy via the Honzl-Rudinger method (acyl azide generation).

The 3,3-difluorocyclobutane moiety is a high-value bioisostere in medicinal chemistry. The gem-difluoro group lowers the pKa of neighboring protons, alters lipophilicity (


), and acts as a metabolic block against oxidation, while the cyclobutane ring provides rigid conformational restriction. This protocol is designed for researchers aiming to "cap" the N-terminus of a peptide or modify lysine side chains with this fluorinated scaffold to enhance pharmacokinetic properties.

Scientific Mechanism & Rationale

The Fluorine Effect

The incorporation of the 3,3-difluorocyclobutane motif is driven by the "polar hydrophobicity" of the C–F bond. Unlike standard alkyl caps (e.g., acetyl), this moiety introduces a dipole moment while maintaining lipophilicity, often improving membrane permeability and metabolic stability against P450 enzymes.

Chemistry of Activation (Honzl-Rudinger)

Hydrazides are stable surrogates for activated esters. They do not react with amines under standard conditions, allowing them to be stored or carried through synthetic steps. Activation is triggered "on-demand" by nitrosylation.

  • Nitrosylation: In acidic media, sodium nitrite (

    
    ) generates the nitrosonium ion (
    
    
    
    ).
  • Azide Formation: The hydrazide attacks

    
    , dehydrating to form the acyl azide .
    
  • Coupling: The acyl azide is an electrophile. Upon pH adjustment (neutral/basic), a primary amine (peptide N-terminus) attacks the carbonyl, displacing the azide (

    
    ) and forming a stable amide bond.
    

Critical Control Point: Acyl azides can undergo Curtius rearrangement to isocyanates at room temperature. Therefore, the activation step must be performed at low temperature (-10°C to 0°C).

ReactionMechanism Hydrazide 3,3-difluorocyclobutane- 1-carbohydrazide Intermediate N-Nitroso Intermediate Hydrazide->Intermediate Acidic pH, <0°C Nitrosonium NO+ (from NaNO2/HCl) Nitrosonium->Intermediate AcylAzide Acyl Azide (Activated Electrophile) Intermediate->AcylAzide -H2O Product Fluorinated Peptide (Amide Bond) AcylAzide->Product + Peptide, pH 8-9 Curtius Isocyanate (Side Product) AcylAzide->Curtius Heat (>10°C) Peptide Peptide-NH2 (Nucleophile) Peptide->Product

Figure 1: Mechanistic pathway of hydrazide activation.[1] Note the temperature sensitivity required to avoid Curtius rearrangement.

Experimental Protocol

Safety Warning: Sodium azide and acyl azides are potentially explosive. While this protocol operates in dilute solution, always work behind a blast shield and avoid concentrating the acyl azide intermediate.

Materials Required
  • Reagent: 3,3-difluorocyclobutane-1-carbohydrazide (10 equiv. relative to peptide).[1][2][3][4]

  • Activator: Sodium Nitrite (

    
    ), 0.5 M aqueous solution.
    
  • Acid: HCl (1.0 M) or Phosphate buffer pH 3.0.

  • Base: N,N-Diisopropylethylamine (DIPEA) or

    
    .
    
  • Peptide Substrate: Resin-bound (SPPS) or free peptide in solution.

  • Solvent: DMF (for resin) or Phosphate Buffer/Acetonitrile (for solution).

Workflow A: Solid-Phase N-Terminal Capping

Use this method if the peptide is still on the SPPS resin.

  • Preparation of Resin:

    • Swell the peptidyl-resin (0.1 mmol scale) in DMF for 20 mins.

    • Ensure the N-terminal Fmoc group is removed (20% piperidine/DMF). Wash resin

      
       with DMF, then 
      
      
      
      with DCM.
  • Activation (In Situ Acyl Azide Generation):

    • Dissolve 3,3-difluorocyclobutane-1-carbohydrazide (150 mg, ~1.0 mmol, 10 equiv) in 2 mL of DMF:DCM (1:1).

    • Cool the solution to -10°C (ice/salt bath).

    • Add HCl (4M in dioxane, 1.2 mmol) followed by isoamyl nitrite or t-butyl nitrite (1.1 mmol). Note: Organic nitrites are preferred for SPPS to maintain solubility.

    • Stir at -10°C for 15 minutes. The solution typically turns pale yellow.

  • Coupling:

    • Add the cold activated solution directly to the resin vessel.

    • Immediately add DIPEA (2.0 mmol) to neutralize the acid and catalyze the coupling.

    • Shake the reaction vessel at 0°C for 1 hour , then allow to warm to room temperature for 2 hours.

  • Workup:

    • Drain the resin. Wash

      
       DMF, 
      
      
      
      DCM,
      
      
      MeOH.
    • Perform a Kaiser test (ninhydrin) to verify complete coupling (should be negative/colorless).

    • Cleave peptide from resin using standard TFA cocktails.

Workflow B: Solution-Phase Ligation

Use this method for modifying purified peptides or proteins.

  • Activation:

    • Dissolve hydrazide (10 equiv) in 0.2 M HCl / Acetonitrile (1:1). Cool to -10°C.

    • Add

      
       (aqueous, 1.1 equiv relative to hydrazide) dropwise.
      
    • Incubate for 20 mins at -10°C.

  • Coupling:

    • Dissolve the target peptide in 0.2 M Phosphate Buffer (pH 7.5) containing 6M Guanidine HCl (if solubility is an issue).

    • Add the activated acyl azide solution to the peptide solution.

    • Adjust pH immediately to 8.0–9.0 using dilute NaOH or solid

      
      .
      
    • Crucial: Keep the reaction on ice (0°C) for the first hour, then 4°C overnight.

  • Quenching & Purification:

    • Quench by adding excess glycine or hydroxylamine.

    • Purify directly via preparative HPLC (C18 column).

Data Analysis & Quality Control

HPLC Monitoring

The conversion of the amine to the fluorinated amide results in a significant retention time shift due to the lipophilicity of the difluorocyclobutane ring.

Compound StateHPLC Retention Time (Generic C18 Gradient)Mass Spec (

Mass)
Free Peptide (Amine)

(Baseline)

Coupled Product

+ 2.5 to 4.0 min

+ 118.0 Da

Note: The mass shift corresponds to the addition of


 (119 Da) minus one proton lost from the amine.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of Acyl AzideEnsure pH is adjusted to >8.0 immediately upon mixing. Maintain 0°C.
Isocyanate Formation Curtius RearrangementTemperature rose above 0°C during activation. Keep strictly cold.
No Reaction Incomplete ActivationCheck quality of

. Ensure pH is <3.0 during activation step.
Precipitation Solubility IssuesUse "Magic Mixture" (DCM/DMF/NMP) or add Guanidine HCl for solution phase.

Process Workflow Diagram

Workflow cluster_activation Step 1: Activation (-10°C) cluster_coupling Step 2: Coupling (0°C -> RT) start Start: 3,3-difluorocyclobutane- 1-carbohydrazide acidify Dissolve in Acidic Buffer/Solvent start->acidify nitrite Add NaNO2 / Alkyl Nitrite acidify->nitrite azide_form Form Acyl Azide (15-20 mins) nitrite->azide_form mix Add Peptide Substrate azide_form->mix ph_adj Adjust pH to 8.0-9.0 (DIPEA/NaHCO3) mix->ph_adj react React 4-12 Hours ph_adj->react purify HPLC Purification (Check Mass +118 Da) react->purify

Figure 2: Operational workflow for the modification of peptides using hydrazide activation.

References

  • Honzl, J., & Rudinger, J. (1961). Amino acids and peptides.[1][2][3][4][5][6] XXXIII. Nitrosyl chloride and butyl nitrite as reagents in peptide synthesis. Collection of Czechoslovak Chemical Communications.

  • Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[3] Angewandte Chemie International Edition.

  • Mykhailiuk, P. K. (2015). Generation of C2-symmetric bicyclo[1.1.1]pentanes and their incorporation into drugs. (Context on fluorinated cyclobutane building blocks). Chemistry – A European Journal.

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[5] Nature Protocols.

  • PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carboxylic acid (Precursor data).[7] National Library of Medicine.

Sources

A Comprehensive Guide to the Synthesis and Application of Fluorinated Carbohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents and advanced materials, the strategic incorporation of fluorine into organic molecules has emerged as a transformative approach. The unique physicochemical properties of fluorine can profoundly influence a molecule's biological activity, metabolic stability, and material characteristics. This guide provides an in-depth, technically-focused exploration of the preparation of Schiff bases derived from fluorinated carbohydrazides, offering a powerful platform for the creation of diverse and potent molecular entities.

This document moves beyond a simple recitation of protocols. It is designed to provide a deep understanding of the "why" behind the "how," empowering researchers to not only replicate these methods but also to innovate upon them. We will delve into the mechanistic rationale behind the synthetic steps, provide detailed, field-tested protocols, and explore the vast application potential of this exciting class of compounds.

The Strategic Advantage of Fluorine and Carbohydrazide Scaffolds

The introduction of fluorine can dramatically alter a molecule's properties. Its high electronegativity can modulate the acidity of neighboring protons, influence hydrogen bonding, and create unique conformational biases. The exceptional strength of the carbon-fluorine bond often enhances metabolic stability by shielding molecules from oxidative degradation.

Carbohydrazides, with their reactive hydrazide moiety, are versatile building blocks that readily condense with aldehydes and ketones. This reaction forms stable Schiff bases, also known as azomethines, which are prevalent scaffolds in a wide array of biologically active compounds, exhibiting antimicrobial, anticonvulsant, and anti-inflammatory properties, among others. The fusion of these two chemical motifs—fluorination and the carbohydrazide-derived Schiff base—creates a synergistic platform for the design of novel molecules with enhanced therapeutic potential.

Part I: Synthesis of Fluorinated Carbohydrazides

The synthesis of the fluorinated carbohydrazide is the foundational step. A robust and widely used method is the hydrazinolysis of a fluorinated ester. Here, we detail the preparation of 2,2,2-trifluoroacetohydrazide, a key precursor.

Protocol 1: Synthesis of 2,2,2-Trifluoroacetohydrazide

This protocol outlines the synthesis of 2,2,2-trifluoroacetohydrazide from ethyl trifluoroacetate.

Materials:

  • Ethyl trifluoroacetate

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl trifluoroacetate (1 equivalent) in absolute ethanol (10 volumes).[1]

  • Addition of Hydrazine Hydrate: Cool the solution in an ice bath. Slowly and dropwise, add hydrazine hydrate (1.1-1.2 equivalents) to the stirred solution.[1] (CAUTION: Hydrazine hydrate is corrosive and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.) The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reflux: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction has gone to completion, cool the mixture to room temperature. Remove the ethanol and any excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 2,2,2-trifluoroacetohydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a white crystalline solid.

Causality in the Protocol:

  • Slow, Cooled Addition: The reaction between the ester and hydrazine hydrate is exothermic. Slow addition at a low temperature is critical to control the reaction rate, prevent a dangerous temperature increase, and minimize the formation of undesired side products.

  • Reflux: The application of heat provides the necessary activation energy to drive the nucleophilic acyl substitution to completion, ensuring a high yield of the desired hydrazide.

Part II: Preparation of Fluorinated Carbohydrazide Schiff Bases

The core of this guide lies in the condensation reaction between the synthesized fluorinated carbohydrazide and a suitable aldehyde or ketone to form the Schiff base.

Protocol 2: General Procedure for the Synthesis of Schiff Bases from 2,2,2-Trifluoroacetohydrazide

This protocol can be readily adapted for a wide range of carbonyl compounds.

Materials:

  • 2,2,2-Trifluoroacetohydrazide (1 equivalent)

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol or Methanol (as solvent)

  • Glacial acetic acid (catalytic amount, 2-3 drops)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2,2,2-trifluoroacetohydrazide (1 equivalent) in ethanol.

  • Addition of Carbonyl Compound: To this solution, add the substituted aldehyde or ketone (1 equivalent).

  • Catalysis: Add a few drops of glacial acetic acid to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for 2-8 hours. The progress of the reaction should be monitored by TLC.

  • Isolation: Upon completion, the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by filtration, washed with a small amount of cold ethanol, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

The Mechanism of Schiff Base Formation:

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This initially forms an unstable carbinolamine intermediate. The acid catalyst then protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Subsequent dehydration yields the stable imine, or azomethine, linkage of the Schiff base.

Visualizing the Synthetic Workflow:

Caption: A streamlined workflow for the two-stage synthesis of fluorinated carbohydrazide Schiff bases.

Part III: Comprehensive Characterization

Unambiguous characterization of the synthesized fluorinated Schiff bases is paramount. A multi-technique spectroscopic approach is essential for structural confirmation and purity assessment.

Spectroscopic TechniqueKey Diagnostic SignalsInterpretation
¹H NMR Disappearance of the aldehyde proton signal (δ ~9-10 ppm). Appearance of the azomethine proton signal (-CH=N-) (δ ~8-9 ppm). Signals corresponding to the aromatic and aliphatic protons of the parent aldehyde/ketone and the carbohydrazide moiety.Confirms the formation of the C=N double bond and provides information about the overall proton environment of the molecule.
¹³C NMR Appearance of the azomethine carbon signal (-CH=N-) (δ ~160-170 ppm).Further validates the formation of the imine functionality.
¹⁹F NMR Signals corresponding to the fluorine atoms in the trifluoromethyl group. The chemical shift will be characteristic of the CF₃ group's electronic environment.Confirms the presence and integrity of the fluorinated moiety within the final Schiff base structure.
FT-IR Disappearance of the C=O stretching vibration of the aldehyde/ketone (~1700 cm⁻¹). Appearance of the C=N stretching vibration (~1600-1650 cm⁻¹). Presence of the N-H stretching vibration of the hydrazide moiety (~3200-3300 cm⁻¹).Provides crucial information about the functional groups present and confirms the transformation of the starting materials.
Mass Spectrometry A molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.Confirms the molecular formula of the synthesized compound.

Part IV: Applications in Drug Discovery and Development

The unique structural and electronic properties of fluorinated carbohydrazide Schiff bases make them highly attractive candidates for drug discovery programs.

  • Antimicrobial Agents: The lipophilicity conferred by the fluorine atoms can enhance the ability of these compounds to penetrate the cell membranes of bacteria and fungi.[2][3] The azomethine group is also a key pharmacophore in many antimicrobial agents.[4][5][6]

  • Anticancer Agents: Fluorinated compounds are mainstays in cancer chemotherapy. Schiff bases derived from fluorinated carbohydrazides have the potential to be explored as novel anticancer agents, leveraging the metabolic stability and unique binding interactions imparted by the fluorine atoms.

  • Enzyme Inhibition: The defined three-dimensional structure and electronic distribution of these Schiff bases make them suitable for rational design as specific enzyme inhibitors, a cornerstone of modern drug development.

Visualizing the Drug Development Pathway:

G A Synthesis of Fluorinated Carbohydrazide Schiff Bases B In Vitro Biological Screening (e.g., Antimicrobial, Anticancer Assays) A->B C Identification of Lead Compounds B->C D In Vivo Efficacy and Toxicity Studies C->D E Preclinical Development D->E

Caption: A simplified representation of the drug development pipeline for novel fluorinated Schiff bases.

Conclusion

The synthesis of Schiff bases from fluorinated carbohydrazides offers a versatile and powerful avenue for the creation of novel molecules with significant potential in medicinal chemistry and materials science. By providing a detailed understanding of the synthetic protocols, mechanistic rationale, and characterization techniques, this guide empowers researchers to confidently explore this promising area of chemical science. The continued investigation of these fluorinated scaffolds is poised to yield the next generation of innovative therapeutics and advanced materials.

References

  • BenchChem. 2,2,2-Trifluoroacetohydrazide | Synthetic Building Block.
  • Hassan, A., et al. (2019). Schiff bases derived from 5-aminopyrazoles and their antimicrobial activity against multidrug-resistant bacteria.
  • Przybylski P, Huczynski A, Pyta K, Brzezinski B, Bartl F. Biological properties of schiff bases and azo derivatives of phenols. Curr Org Chem 2009;13(2):124–128.
  • Juniper Publishers. (2025). Synthesis and Antimicrobial Activity of Some Schiff Base.
  • IJISET. (2021). A review on synthesis and antimicrobial activity of Schiff bases.
  • Science Publishing Group. (2023). Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes.
  • Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie, 131(1), 118-119.
  • GSC Online Press. (2022).

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of gem-Difluoro Rings into Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of the gem-difluoromethylene (CF₂) group into heterocyclic scaffolds is a paramount strategy in modern medicinal chemistry. This structural motif serves as a valuable bioisostere for carbonyls, ethers, and other functional groups, profoundly influencing a molecule's physicochemical and pharmacological profile. The high electronegativity of the fluorine atoms can alter local electronics, pKa, and hydrogen bonding capabilities, while the CF₂ group itself often enhances metabolic stability and modulates lipophilicity.[1][2] This guide provides a comprehensive overview of contemporary methodologies for incorporating gem-difluoro rings into and onto heterocyclic systems, moving beyond a simple recitation of methods to explain the underlying chemical principles and strategic considerations that guide the choice of a synthetic route. Detailed, field-tested protocols for key transformations are provided to bridge theory with practical application.

The Strategic Value of gem-Difluorination in Heterocyclic Chemistry

Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals.[3][4] The ability to fine-tune their properties through precise structural modifications is central to drug discovery. The gem-difluoromethylene group offers a unique tool for this purpose. Unlike a single fluorine substituent, the CF₂ group is a non-planar, tetrahedral moiety that can impose specific conformational constraints.[5] Its introduction can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, and it can enhance binding affinity by engaging in favorable electrostatic or hydrogen-bonding interactions.[1][6] The decision of how and where to install this group is a critical aspect of molecular design, necessitating a robust toolbox of synthetic methodologies.

Core Methodologies for Synthesis

The incorporation of gem-difluoro rings can be broadly categorized into two strategic approaches:

  • Construction of the CF₂-containing ring onto a pre-existing heterocycle.

  • Formation of the heterocycle from a building block that already contains the gem-difluoro moiety.

The optimal strategy depends on the target structure, the availability of starting materials, and the desired stage of functionalization (i.e., early-stage library synthesis vs. late-stage modification of a complex lead compound).

Difluorocarbene-Based Methods: The [2+1] Cycloaddition

The reaction of difluorocarbene (:CF₂) with an alkene to form a gem-difluorocyclopropane ring is a foundational and powerful method.[7] This approach is ideal for installing a strained, three-membered ring that can act as a conformationally rigid bioisostere. The choice of difluorocarbene precursor is critical and dictates the reaction conditions.

Mechanism Insight: Difluorocarbene is a singlet carbene, stabilized by π-donation from the fluorine atoms, which makes it moderately electrophilic. It undergoes a concerted [2+1] cycloaddition with the double bond of a heterocyclic substrate.

Table 1: Comparison of Common Difluorocarbene Precursors for Cyclopropanation

PrecursorTypical ConditionsAdvantagesDisadvantages
TMSCF₃ (Ruppert-Prakash Reagent) NaI, DMF, 80-110 °CHigh functional group tolerance; reliable.[8]Requires stoichiometric initiator; can be expensive.
ClCF₂COONa High temperatures (180-190 °C) in diglyme.[8][9]Inexpensive and commercially available.Harsh conditions limit substrate scope.
TMSCF₂Br CsF or KF, 80-110 °CMilder than TMSCF₃; high yields.[9]Reagent availability can be a concern.
BrCF₂CO₂Et Base (e.g., K₂CO₃), DMFMetal-free conditions.[10]Can lead to side reactions depending on the substrate.

This method is particularly effective for heterocycles containing exocyclic double bonds or for creating fused-ring systems from unsaturated heterocyclic precursors.

Direct C-H Difluoromethylation: The Power of Photoredox Catalysis

For late-stage functionalization, direct C-H difluoromethylation is an invaluable tool, as it obviates the need for pre-functionalization of the heterocycle.[3] Photoredox catalysis has emerged as the premier method for this transformation, enabling the generation of the nucleophilic difluoromethyl radical (•CF₂H) under mild conditions.[6][11]

Causality of the Catalytic Cycle:

  • A photocatalyst (e.g., Ir(ppy)₃ or an organic dye) absorbs light and enters an excited state.

  • The excited catalyst reduces a difluoromethyl radical precursor (e.g., NaSO₂CF₂H), generating the •CF₂H radical.

  • The •CF₂H radical adds to the electron-deficient heterocycle.

  • The resulting radical intermediate is oxidized by an oxidant (often O₂) to regenerate the catalyst and yield the final product.[3]

This approach is highly effective for a wide range of electron-deficient N-heterocycles. The regioselectivity is often governed by the electronic properties of the heterocyclic ring.

Photoredox_Catalysis_Cycle cluster_regen Catalyst Regeneration PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Light) PC_star->PC Oxidation Het Heterocycle (Het) Het_Radical [Het-CF₂H]• Het->Het_Radical Source •CF₂H Source (e.g., NaSO₂CF₂H) Radical •CF₂H Source->Radical Reduction by PC* Radical->Het_Radical Addition Product Het-CF₂H Het_Radical->Product Oxidation (e.g., by O₂)

Caption: Catalytic cycle for photoredox C-H difluoromethylation.

Dearomative Approaches: Building Complexity

Dearomatization strategies offer a sophisticated route to Fsp³-enriched motifs by temporarily disrupting the aromaticity of an N-heterocycle.[12] A subsequent rearomatization step can then be used to generate the final functionalized product.

A notable example is the N-difluoromethylative dearomatization using bromo(difluoro)acetic acid (BrCF₂COOH) in the presence of a base like K₂CO₃.[12][13] This method is transition-metal-free, scalable, and tolerant of diverse functional groups.

Mechanism Rationale: The nitrogen atom of the heterocycle acts as a nucleophile, attacking the difluorinated reagent. The key to this transformation is the nucleophilicity and reduced steric hindrance on the nitrogen atom, which enables the dearomatizing N-difluoromethylation.[12][13]

Another powerful technique is the multicomponent dearomative difluoroalkylation of isoquinolines using difluorinated silyl enol ethers. This catalyst-free method provides a practical and environmentally benign route to complex gem-difluorinated heterocycles.[14]

Cyclization of gem-Difluoro Building Blocks

An alternative and highly versatile strategy involves synthesizing the heterocycle from an acyclic precursor that already contains the gem-difluoro group. This approach provides excellent control over the final structure.

gem-Difluorohomopropargyl alcohols and amides are particularly useful scaffolds.[15][16] These can be cyclized under various conditions to produce a wide range of heterocycles:

  • AgNO₃ Catalysis: Cyclization of the alcohols can yield substituted dihydrodifluorofurans.[15]

  • Rhodium-Catalyzed [2+2+2] Cycloaddition: Ethers and amides can be converted into difluoroisochromans and difluoro-dihydroisoquinolinones, respectively.[15]

  • Base-Mediated Cyclization: Amides can selectively form β- or γ-lactams.[15]

Building_Block_Strategy cluster_0 Starting Material cluster_1 Cyclization Reaction cluster_2 Product start gem-Difluoro Building Block (e.g., difluoropropargyl alcohol/amide) reaction Catalyst/Reagent (AgNO₃, Rh(I), Base, etc.) start:f1->reaction:f0 Selectivity driven by catalyst and substrate product gem-Difluorinated Heterocycle (Furan, Lactam, Isoquinoline, etc.) reaction:f1->product:f0 Ring Formation

Caption: General workflow for the building block cyclization strategy.

Application Protocols

The following protocols are presented as self-validating systems, providing detailed steps for immediate laboratory application.

Protocol 1: gem-Difluorocyclopropanation of an N-Boc-Protected Dehydropiperidine using TMSCF₃

This protocol demonstrates a reliable method for creating a gem-difluorocyclopropane fused to a nitrogen heterocycle, a common motif in medicinal chemistry.

Materials:

  • N-Boc-1,2,3,4-tetrahydropyridine

  • Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)

  • Sodium Iodide (NaI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add N-Boc-1,2,3,4-tetrahydropyridine (1.0 mmol, 1.0 equiv).

  • Add anhydrous DMF (5 mL).

  • Add sodium iodide (2.5 mmol, 2.5 equiv).

  • Add TMSCF₃ (2.0 mmol, 2.0 equiv) dropwise via syringe at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Quench by slowly adding saturated aqueous Na₂S₂O₃ (10 mL) to remove excess iodine.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (10 mL) followed by brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., 5-10% EtOAc in hexanes) to yield the desired gem-difluorocyclopropanated product.

Causality Note: NaI acts as the initiator, reacting with TMSCF₃ to generate the difluorocarbene precursor. DMF is a suitable polar aprotic solvent for this transformation. The aqueous thiosulfate quench is essential for safety and ease of purification.

Protocol 2: Photocatalytic C-H Difluoromethylation of Caffeine

This protocol illustrates the late-stage functionalization of a common heterocyclic drug scaffold using visible-light photoredox catalysis.[3][11]

Materials:

  • Caffeine (1,3,7-trimethylxanthine)

  • Sodium difluoromethanesulfinate (NaSO₂CF₂H)

  • fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III))

  • Dimethyl Sulfoxide (DMSO)

  • Oxygen (O₂) or air

  • Blue LED light source (e.g., 450 nm)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • In a 10 mL vial equipped with a magnetic stir bar, add caffeine (0.2 mmol, 1.0 equiv), NaSO₂CF₂H (0.4 mmol, 2.0 equiv), and fac-Ir(ppy)₃ (0.004 mmol, 2 mol%).

  • Add DMSO (2 mL) and seal the vial with a cap.

  • Place the vial approximately 5 cm from a blue LED light source and begin vigorous stirring. Ensure the reaction is open to the air (e.g., by piercing the cap with a needle) to allow for oxygen ingress, which acts as the terminal oxidant.

  • Irradiate the mixture for 24 hours at room temperature. A small fan may be used to maintain ambient temperature.

  • Work-up: Upon completion, dilute the reaction mixture with water (10 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material via flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to isolate the C8-difluoromethylated caffeine product.

Trustworthiness Note: The reaction is often sensitive to catalyst loading and light intensity. Ensure the reaction is well-stirred to allow for consistent irradiation. The use of air as the oxidant makes the procedure operationally simple and cost-effective.[3]

Conclusion

The strategic incorporation of gem-difluoro rings into heterocycles is a proven method for enhancing the drug-like properties of bioactive molecules. The methodologies outlined in this guide—from classical difluorocarbene cycloadditions to modern photocatalytic C-H functionalizations and sophisticated dearomative strategies—provide chemists with a versatile and powerful toolkit. The choice of method should be guided by a thorough analysis of the target molecule, the desired properties, and the stage of the drug discovery process. By understanding the causality behind these complex transformations, researchers can more effectively harness the unique properties of fluorine to design the next generation of heterocyclic therapeutics.

References

  • Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. The Journal of Organic Chemistry. [Link]

  • Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Novakem. [Link]

  • Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. PubMed. [Link]

  • Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ResearchGate. [Link]

  • Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

  • Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy. ResearchGate. [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition. [Link]

  • Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis of gem-Difluorinated Heterocycles Using a Difluoropropargyl Molecular Scaffold. ACS Symposium Series. [Link]

  • Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Molecules. [Link]

  • Efficient Access to Enantioenriched gem -Difluorinated Heterocycles via Silver-Catalyzed Asymmetric Cycloaddition Reaction. ResearchGate. [Link]

  • Synthesis and reactivity of fluorinated heterocycles. ResearchGate. [Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. [Link]

  • a) Applications of gem‐difluoro olefins in medicinal chemistry... ResearchGate. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]

  • Multicomponent Dearomative Difluoroalkylation of Isoquinolines with Difluorinated Silyl Enol Ethers. Organic Letters. [Link]

  • gem-Difluoropropargylation of Aldehydes Using cat. In/Zn in Aqueous Media. ResearchGate. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [Link]

  • Recent advances in the synthetic application of difluorocarbene. Synlett. [Link]

  • Synthesis of gemDifluorocyclopropa(e)nes and O, S, N, and PDifluoromethylated Compounds with TMSCF2Br. Angewandte Chemie International Edition. [Link]

  • Facile access to gem-difluorocyclopropanes via an N-heterocyclic carbene-catalyzed radical relay/cyclization strategy. Organic Chemistry Frontiers. [Link]

  • View of Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications. [Link]

  • The effect of gem -difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]

  • Synthesis of gem‐Difluorocyclopropanes. ResearchGate. [Link]

  • Preparation of imidazo[1,2-a]-N-heterocyclic derivatives with gem-difluorinated side chains. Beilstein Journal of Organic Chemistry. [Link]

  • Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate. [Link]

  • Recent advances in three-component difunctionalization of gem-difluoroalkenes. Chemical Communications. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. PubMed Central. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-difluorocyclobutane-1-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,3-difluorocyclobutane-1-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize reaction yields and ensure procedural success. As Senior Application Scientists, we have structured this guide to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Overall Synthetic Strategy

The most reliable and common pathway to synthesize 3,3-difluorocyclobutane-1-carbohydrazide involves a two-step process. This strategy focuses on isolating and purifying an intermediate ester before converting it to the final hydrazide product. This approach generally leads to higher purity and more reproducible yields compared to a one-pot synthesis directly from the carboxylic acid.

The overall workflow is summarized below:

Synthesis_Workflow A 3,3-Difluorocyclobutane- 1-carboxylic Acid B Ester Intermediate (e.g., Methyl or Ethyl Ester) A->B Step 1: Esterification C 3,3-Difluorocyclobutane- 1-carbohydrazide B->C Step 2: Hydrazinolysis

Caption: General two-step synthesis pathway.

Part 1: Troubleshooting & FAQs for Esterification

The first critical step is the efficient conversion of 3,3-difluorocyclobutane-1-carboxylic acid to its corresponding alkyl ester (typically methyl or ethyl). The Fischer-Speier esterification is the most common method for this transformation.[1]

FAQ 1: My Fischer esterification reaction is slow or gives a low yield. What are the key parameters to optimize?

Low conversion during Fischer esterification is a common issue stemming from the reaction's equilibrium nature.[1] To drive the reaction towards the product, consider the following:

  • Reagent Stoichiometry: The alcohol (methanol or ethanol) should be used in large excess, often serving as the solvent. This shifts the equilibrium to the ester side according to Le Châtelier's principle.

  • Catalyst: A strong acid catalyst is essential. While various acids can be used, concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are standard choices. Ensure the catalyst is fresh and added in an appropriate amount (typically 1-5 mol%).

  • Water Removal: The reaction produces water as a byproduct. Its presence will inhibit the forward reaction. Refluxing with a Dean-Stark apparatus can be effective for removing water azeotropically, although using the alcohol as a solvent in large excess is usually sufficient for simple esters.

  • Reaction Time and Temperature: These reactions are typically run at the reflux temperature of the alcohol. If conversion is low, extending the reaction time (from a few hours to overnight) is a practical first step.

FAQ 2: I am concerned about the stability of the difluorocyclobutane ring under strong acidic conditions. Are there milder esterification methods?

While the 3,3-difluorocyclobutane moiety is generally stable, highly sensitive substrates may benefit from milder, non-equilibrium-based methods. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is an excellent alternative.[2] This method proceeds at room temperature and avoids strong acids, which can be advantageous for complex molecules.[2]

Experimental Protocol 1: Fischer Esterification of 3,3-difluorocyclobutane-1-carboxylic acid

This protocol provides a standard procedure for converting the carboxylic acid to its methyl ester.

Materials:

  • 3,3-difluorocyclobutane-1-carboxylic acid (1.0 eq)

  • Methanol (reagent grade, used as solvent, ~10-20 volumes)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.02-0.05 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3,3-difluorocyclobutane-1-carboxylic acid in methanol.

  • Carefully add the catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a separatory funnel containing cold water and the extraction solvent.

  • Carefully neutralize the excess acid by washing the organic layer with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 3,3-difluorocyclobutane-1-carboxylate. The product can be purified further by vacuum distillation if necessary.

Part 2: Troubleshooting & FAQs for Hydrazinolysis

The conversion of the ester to the carbohydrazide is a nucleophilic acyl substitution reaction known as hydrazinolysis.[3] While generally efficient, several factors can impact the final yield and purity.

FAQ 3: What are the optimal conditions for converting the ester to 3,3-difluorocyclobutane-1-carbohydrazide?

The reaction of an ester with hydrazine is typically straightforward. Key parameters for optimization are summarized in the table below.

ParameterRecommended ConditionRationale & Expert Insights
Hydrazine Source Hydrazine Monohydrate (N₂H₄·H₂O)Readily available, effective, and easier to handle than anhydrous hydrazine. Use a slight to moderate excess (1.2-3.0 eq) to ensure complete conversion.
Solvent Alcohols (Methanol or Ethanol)The alcohol should match the ester's alkoxy group (e.g., methanol for a methyl ester) to prevent transesterification as a side reaction. These solvents are also effective at dissolving the starting ester.[3]
Temperature Room Temperature to RefluxThe reaction can often proceed at room temperature but may require heating to reflux to achieve a reasonable rate. Monitor via TLC to determine the optimal temperature.
Reaction Time 2 - 24 hoursReaction completion time is dependent on the reactivity of the ester and the temperature.
FAQ 4: A white solid has crashed out of my reaction mixture. Is this the desired product?

Yes, most likely. Carbohydrazides are often significantly less soluble in alcoholic solvents than their corresponding esters.[4] The precipitation of a solid is a strong indication that the product is forming. This phenomenon can be used to your advantage, as the product often crystallizes in high purity directly from the reaction mixture.

Validation Step: After cooling the reaction, you can collect the solid by filtration, wash it with a small amount of cold solvent (the same alcohol used for the reaction), and dry it. Analyze the solid by melting point and an appropriate spectroscopic method (e.g., ¹H NMR) to confirm its identity and purity before proceeding with any further purification of the filtrate.

FAQ 5: My yield of carbohydrazide is low. What are the common causes and how can I troubleshoot them?

Low yield can stem from several issues throughout the process. The following troubleshooting guide can help pinpoint the problem.

Troubleshooting_Yield Start Low Yield Observed TLC Check Reaction TLC: Any Starting Ester Left? Start->TLC Yes Yes, Reaction Incomplete TLC->Yes No No, Reaction Complete TLC->No Optimize Optimize Reaction: • Increase reaction time • Increase temperature (reflux) • Increase equivalents of N₂H₄·H₂O Yes->Optimize Workup Investigate Work-up & Purification No->Workup Solubility Issue: Product lost in aqueous layers? Hydrazides can have some water solubility. Workup->Solubility Precipitation Issue: Product did not fully precipitate? Workup->Precipitation Solution1 Solution: • Extract aqueous layer multiple times • Use a different solvent (e.g., EtOAc) • Saturate aqueous layer with NaCl (brine) Solubility->Solution1 Solution2 Solution: • Concentrate the filtrate • Cool filtrate to 0°C or below • Add an anti-solvent (e.g., hexane) Precipitation->Solution2

Sources

Technical Support Center: A Researcher's Guide to the Purification of Hygroscopic Fluorinated Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying hygroscopic fluorinated hydrazides. The unique chemical nature of these compounds—stemming from the reactive hydrazide moiety, the strong electron-withdrawing effects of fluorine, and their pronounced tendency to absorb atmospheric moisture—presents a significant purification challenge. This document provides in-depth, field-proven insights and protocols to help you achieve the highest possible purity for your compounds.

Section 1: Understanding the Core Challenge & Frequently Asked Questions (FAQs)

Fluorinated hydrazides are invaluable building blocks in medicinal chemistry, often used to enhance metabolic stability and receptor binding affinity.[1][2] However, their purification is notoriously difficult. The primary obstacles are their high polarity, which complicates chromatographic separation, and their hygroscopicity, which can lead to hydrolysis, the formation of intractable syrups, and inaccurate characterization.[3][4][5]

Q1: Why did my supposedly pure fluorinated hydrazide turn into a sticky oil or syrup upon isolation? This common issue, known as "oiling out," typically occurs for two reasons during recrystallization. First, the presence of even trace amounts of water can depress the melting point of the solid and create a eutectic mixture that is liquid at room temperature.[6] Second, if the solvent's boiling point is higher than the compound's melting point, the compound may melt in the hot solution and fail to crystallize upon cooling, instead forming an amorphous oil.[7][8]

Q2: I can't get my compound to crystallize from any solvent system. What should I do? Failure to crystallize is often due to high residual impurities or the persistent presence of water inhibiting lattice formation. The first step is to ensure your starting material is as clean as possible and that all glassware and solvents are scrupulously dried. If it still fails, an alternative is to convert the hydrazide to a salt (e.g., a hydrochloride salt) which may have better crystallization properties. After purification, the salt can be neutralized to recover the pure free hydrazide.[8]

Q3: How can I be certain my final product is truly anhydrous? Visual inspection is not enough. The gold standard for quantifying water content is Karl Fischer Titration , which can detect water levels down to the ppm range. For a qualitative check, ¹H NMR spectroscopy can reveal the presence of water and residual protic solvents. Always use a fresh ampule of high-purity deuterated solvent for this analysis to avoid introducing external moisture.[9]

Q4: Is standard silica gel chromatography a reliable purification method for these compounds? Proceed with caution. The basic nature of the hydrazide moiety can cause strong, often irreversible, binding to the acidic surface of standard silica gel, leading to low recovery and streaky elution.[7] Furthermore, some hydrazides and their hydrazone impurities can decompose on silica.[10] It is often better to use a deactivated (neutral) stationary phase like neutral alumina or to add a basic modifier such as 0.5-1% triethylamine to your eluent. Reverse-phase chromatography is also a powerful alternative.

Section 2: Troubleshooting Guide for Common Purification Issues

This section provides a systematic approach to diagnosing and solving problems encountered during the purification workflow.

Observed Problem Potential Cause(s) Recommended Solutions & Actions
Product "Oils Out" During Recrystallization 1. Residual water is present in the crude material or solvent. 2. The chosen solvent has too high a boiling point. 3. The solution is too concentrated.1. Perform an initial drying step, such as azeotropic distillation with anhydrous toluene, before attempting recrystallization.[9][11] 2. Select a solvent system where the compound has high solubility at a temperature well below its melting point. 3. Use a more dilute solution to slow down the saturation process.[7]
Low or No Recovery from Column Chromatography 1. Irreversible adsorption to the acidic stationary phase. 2. On-column decomposition of the target compound.1. Switch to a less acidic stationary phase (e.g., neutral alumina). 2. Deactivate silica gel by pre-flushing the column with eluent containing 1% triethylamine. 3. Consider an alternative technique like preparative HPLC on a C18 column.[10]
Purified Solid Rapidly Becomes Deliquescent 1. Incomplete drying, leaving seed points for moisture absorption. 2. High ambient humidity during filtration and handling.1. Employ aggressive drying techniques (see Protocol 3). 2. Handle the material exclusively under an inert atmosphere using a glove box or Schlenk line techniques.[12]
Inconsistent Analytical Data (NMR, Mass Spec) 1. Formation of hydrates with water or solvent molecules. 2. Presence of hard-to-remove starting materials or byproducts (e.g., symmetrical di-substituted hydrazides).1. Dry the analytical sample under high vacuum at a moderate temperature (e.g., 40 °C) for several hours immediately before analysis. 2. If recrystallization fails, use an orthogonal purification method (e.g., chromatography) to remove persistent impurities.[7]

Section 3: Key Experimental Protocols & Workflows

Success in purifying these challenging molecules hinges on meticulous technique and the exclusion of atmospheric moisture at every critical step.

Protocol 1: Anhydrous Recrystallization Using a Solvent/Antisolvent System

This method is ideal for compounds that are highly soluble in one solvent but poorly soluble in another. The key is to maintain anhydrous conditions throughout.

  • Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.

  • Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the crude, pre-dried hygroscopic hydrazide in the minimum amount of a hot "good" solvent (e.g., anhydrous ethanol or THF) in which it is highly soluble.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a rapid filtration while hot through a pre-warmed filter funnel into a second, clean Schlenk flask, maintaining an inert atmosphere.

  • Crystallization: While stirring the warm solution, slowly add a "poor" anhydrous solvent (e.g., anhydrous hexanes or diethyl ether) in which the compound is insoluble. Add the antisolvent dropwise until the solution becomes persistently cloudy (turbid).

  • Cooling & Crystal Growth: Add a few more drops of the "good" solvent to just redissolve the turbidity, then allow the flask to cool slowly and undisturbed to room temperature, and subsequently in a -20 °C freezer to maximize crystal formation.

  • Isolation: Isolate the resulting crystals using an inert atmosphere filtration technique as described in Protocol 2.

cluster_dissolution Step 1: Dissolution cluster_precipitation Step 2: Precipitation cluster_isolation Step 3: Isolation A Crude Hygroscopic Hydrazide B Add Minimum Hot Anhydrous 'Good' Solvent A->B C Clear, Saturated Solution B->C D Slowly Add Anhydrous 'Poor' Solvent (Antisolvent) C->D Under N2/Ar E Solution Becomes Turbid D->E F Cool Slowly to Induce Crystallization E->F G Isolate via Inert Atmosphere Filtration (Protocol 2) F->G Under N2/Ar H Wash Crystals with Cold 'Poor' Solvent G->H I Dry Under High Vacuum (Protocol 3) H->I J Pure, Anhydrous Crystals I->J

Caption: Workflow for Anhydrous Solvent/Antisolvent Recrystallization.

Protocol 2: Inert Atmosphere Filtration

Standard vacuum filtration will expose your hygroscopic product to ambient moisture. A Schlenk filter or a cannula filtration setup is essential.

  • Setup: Assemble a Schlenk filter funnel connecting two Schlenk flasks. Ensure all joints are well-greased and sealed. Purge the entire apparatus with dry nitrogen or argon.

  • Transfer: Once crystallization is complete (from Protocol 1), cool the flask in an ice bath. While maintaining positive inert gas pressure, rapidly invert the flask and clamp it over the filter funnel to transfer the crystal slurry onto the filter frit.

  • Filtration: Apply a vacuum to the receiving flask to draw the mother liquor through the filter. Be sure to maintain a gentle flow of inert gas into the top flask to prevent air from being pulled into the system.

  • Washing: Release the vacuum and add a small volume of cold, anhydrous "poor" solvent to wash the crystals. Re-apply the vacuum to pull the wash solvent through. Repeat 1-2 times.

  • Drying: Leave the crystals on the frit under a steady flow of inert gas for 15-30 minutes to remove bulk solvent before transferring the entire filter apparatus into a vacuum desiccator or glove box for final drying.

Protocol 3: Aggressive Drying Techniques

Removing the final traces of water is critical for stability and accurate analysis.

start Is my compound thermally stable? stable Yes start->stable unstable No start->unstable method1 High-Vacuum Drying (Schlenk line + P₂O₅ trap) @ 40-50°C stable->method1 Standard Method method2 Azeotropic Removal (Dissolve in Toluene, Rotovap) Requires re-isolation stable->method2 For stubborn hydrates method3 Lyophilization (Freeze-Drying) Best for amorphous or sensitive solids unstable->method3 Only viable option

Caption: Decision Tree for Selecting an Appropriate Drying Method.

  • High-Vacuum Drying: Transfer the solid to a flask that can be attached to a high-vacuum line (<0.1 torr). Use a liquid nitrogen or dry ice/acetone cold trap between the flask and the pump to collect volatiles. Gentle heating (30-50 °C) can accelerate drying, but only if the compound is thermally stable.

  • Azeotropic Removal: For stubbornly hydrated compounds, dissolve the material in an anhydrous solvent that forms a low-boiling azeotrope with water (e.g., toluene). Remove the solvent on a rotary evaporator. The water will co-distill with the toluene. This process may need to be repeated but often leaves a dry, amorphous solid that may require recrystallization to become crystalline again.[9][11]

  • Lyophilization (Freeze-Drying): This is the gentlest method for thermally sensitive compounds. Dissolve the compound in a suitable solvent (e.g., 1,4-dioxane or tert-butanol), freeze the solution, and apply a high vacuum. The solvent sublimes, leaving a dry, often fluffy solid.[13]

Section 4: Purity Assessment and Characterization

A combination of analytical techniques is required to confirm the identity, purity, and dryness of the final product.

Analytical Technique Primary Purpose & Key Insights
¹H and ¹³C NMR Spectroscopy Confirms the chemical structure and identifies organic impurities. The absence of a broad peak around 1.5-3.5 ppm (in DMSO-d₆) or 1.56 ppm (in CDCl₃) indicates the absence of significant water.[14]
¹⁹F NMR Spectroscopy Highly sensitive for fluorine-containing compounds. It can confirm the presence of the fluorinated moiety and detect any fluorine-containing impurities or degradation products.[15]
High-Resolution Mass Spectrometry (HRMS) Provides an exact mass measurement, confirming the elemental composition and molecular formula of the target compound.[16]
Karl Fischer Titration The definitive method for quantifying the mass percentage of water in the final solid, providing proof of anhydrous state.
Infrared (IR) Spectroscopy Confirms the presence of key functional groups, such as N-H stretches (~3200-3400 cm⁻¹) and C=O stretch (~1640-1680 cm⁻¹).

Section 5: Final Product Handling and Storage

After painstakingly purifying your hygroscopic compound, improper storage can undo all your work.

  • Weighing and Aliquoting: All handling of the final, dry powder should be done as quickly as possible, ideally inside a glove box or a nitrogen-purged glove bag. If a controlled atmosphere is unavailable, weigh the compound in a sealed container and only open it briefly.[17]

  • Short-Term Storage (Days to Weeks): Store in a tightly sealed vial inside a desiccator containing a high-efficiency desiccant. Drierite® is adequate, but phosphorus pentoxide (P₂O₅) is superior for maintaining a very dry environment.[4]

  • Long-Term Storage (Months to Years): The best practice is to flame-seal small aliquots of the compound in glass ampoules under a high vacuum or an argon atmosphere. Alternatively, store vials inside a sealed container with a desiccant in a -20 °C freezer.

By implementing these robust protocols and troubleshooting strategies, you can confidently overcome the challenges associated with purifying hygroscopic fluorinated hydrazides, ensuring the integrity and reliability of your valuable chemical entities.

References

  • National Center for Biotechnology Information.

  • Pharma Excipients.

  • PubMed.

  • MDPI.

  • ResearchGate.

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  • Asaclean® Purging Compounds.

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  • Sciencemadness Discussion Board.

  • ResearchGate.

  • Protocol Online.

  • PubMed.

  • RSC Publishing.

  • BenchChem.

  • ACS Publications.

  • California State University, Sacramento.

  • Reddit.

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  • University of Rochester.

  • Chemistry LibreTexts.

  • Reddit.

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Troubleshooting low reactivity of sterically hindered cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Current Status: Online Ticket Subject: Overcoming Low Reactivity in Sterically Hindered Cyclobutanes Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division

Diagnostic Framework: The Steric-Strain Paradox

User Query: "My cyclobutane substrate has 26 kcal/mol of ring strain, but it refuses to react. The nucleophile just bounces off. Is it the sterics or the electronics?"

Technical Insight: Cyclobutanes exist in a "puckered" (butterfly) conformation to relieve torsional strain, with a pucker angle of ~25-35°. In sterically hindered systems (e.g., 1,1,3,3-tetrasubstituted), this pucker locks substituents in pseudo-axial orientations, creating a "steric wall" that blocks the trajectory of incoming reagents (Burgi-Dunitz angle).

You are likely facing one of two failure modes:

  • Kinetic Blocking: The reagent cannot access the

    
     orbital or the C-H bond due to 1,3-diaxial-like clashes.
    
  • Electronic Mismatch: The "spring" is there, but the "trigger" (Donor-Acceptor polarization) is too weak to lower the activation energy for ring opening.

Visual Troubleshooting Tree

Use this logic flow to determine your rescue strategy.

TroubleshootingFlow Start Start: Low Reactivity CheckSub Check Substitution Pattern Start->CheckSub DA_Check Is it Donor-Acceptor (D-A) Substituted? CheckSub->DA_Check Ring Opening? Steric_Check Is the target site sterically crowded? CheckSub->Steric_Check Functionalization? Method_LA Protocol A: Lewis Acid Activation DA_Check->Method_LA Yes (Push-Pull) Method_Strain Protocol C: Strain-Release (BCB) DA_Check->Method_Strain No (Inert Ring) Steric_Check->Method_LA No (Accessible) Method_Rad Protocol B: Radical Relay (HAT) Steric_Check->Method_Rad Yes (Blocked)

Figure 1: Decision matrix for selecting the correct activation mode based on substrate electronics and steric environment.

Module A: Functionalizing the "Unreachable" (C-H Activation)

The Problem: Standard Pd(II) C-H activation fails because the metal center cannot coordinate to the hindered face of the puckered ring. The Solution: Switch to Radical Hydrogen Atom Transfer (HAT) . Radicals are less sensitive to steric bulk than metal complexes and operate via an "early" transition state.

FAQ: Why did my Palladium coupling fail?

A: Pd-catalyzed C-H activation often requires a Directed Metalation Group (DMG) to form a palladacycle. In hindered cyclobutanes, the geometric distortion prevents the DMG from achieving the necessary planar overlap with the Pd center.

Protocol: Radical C-H Arylation (Ni/Photoredox)

This protocol uses a decatungstate photocatalyst to abstract a hydrogen atom, creating a radical that is intercepted by a Nickel catalyst. This bypasses the steric requirement of forming a palladacycle.

Reagents:

  • Photocatalyst: TBADT (Tetrabutylammonium decatungstate) (2 mol%)

  • Metal Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)

  • Light Source: 390 nm LEDs (High intensity)

  • Solvent: Acetonitrile (degassed)

Step-by-Step Guide:

  • Setup: In a glovebox, charge a vial with the cyclobutane substrate (1.0 equiv), Aryl Bromide (1.5 equiv), TBADT, Ni-catalyst, and ligand.

  • Base: Add K3PO4 (2.0 equiv) (finely ground).

  • Solvation: Add MeCN [0.1 M]. Seal with a septum cap.

  • Irradiation: Irradiate with 390 nm LEDs. Critical: Use a fan to keep the reaction at roughly 25-30°C. Heat can degrade the radical intermediates.

  • Monitoring: Monitor by 19F NMR (if applicable) or GC-MS. Look for the "hydro-debromination" byproduct of the aryl bromide; if high, your HAT rate is too slow (increase TBADT).

Data Validation:

Parameter Standard Pd-Cat Radical (Ni/TBADT) Reason
Steric Tolerance Low (requires coordination) High (diffusive radical) Radicals have smaller hydrodynamic radii.

| Selectivity |


-selective (usually) | 

or

(bond strength) | Driven by BDE (Bond Dissociation Energy). | | Temp | 80-120°C | RT (25°C) | Photochemical energy replaces thermal energy. |

Module B: Ring Opening of Inert Systems

The Problem: You want to open the ring to access a linear chain or expanded ring, but the cyclobutane is kinetically stable despite being thermodynamically unstable. The Solution: Donor-Acceptor (D-A) Activation . You must polarize the C-C bond. If your substrate lacks a donor (e.g., -OR, -NR2) and an acceptor (e.g., -CO2R, -CN) vicinal to each other, the activation barrier is too high.

Troubleshooting Table: Lewis Acid Catalysis

If you have a D-A cyclobutane and it is still not reacting:

SymptomDiagnosisCorrective Action
0% Conversion Catalyst PoisoningD-A cyclobutanes are moisture sensitive. Ensure Lewis Acid (e.g., Yb(OTf)3, Sc(OTf)3) is flame-dried. Add 3Å MS.
Polymerization "Too Hot" CatalystThe Lewis Acid is too strong (e.g., TiCl4), causing non-selective opening. Switch to "softer" acids like MgI2 or Zn(OTf)2.
Wrong Regioisomer Steric Control FailureBulky Lewis Acids (e.g., MAD) can force attack at the less hindered carbon, overriding electronic bias.
Protocol: Yb(OTf)3 Catalyzed [4+2] Cycloaddition

Use this for "spring-loaded" synthesis of six-membered rings from hindered cyclobutanes.

  • Dryness: Flame-dry a Schlenk tube under vacuum.

  • Loading: Add Yb(OTf)3 (10 mol%) and 3Å Molecular Sieves (activated).

  • Substrate: Add D-A Cyclobutane (1.0 equiv) and the dipolarophile (e.g., nitrone, aldehyde) (1.2 equiv).

  • Solvent: DCM (anhydrous). Reaction is often pressure-sensitive; perform in a sealed tube if volatile.

  • Temp: Start at 0°C. If no reaction after 2h, warm to RT. Warning: Heating >50°C often leads to decomposition of the D-A system.

Module C: The "Strain-Release" Bypass (Bicyclobutanes)[1]

The Problem: You cannot synthesize the sterically hindered cyclobutane starting material using traditional [2+2] cycloaddition because the sterics prevent the alkenes from approaching. The Solution: Strain-Release Functionalization of [1.1.0]Bicyclobutanes (BCBs) . Instead of making the cyclobutane, start with a bicyclobutane and "snap" the central bond. This releases ~60 kcal/mol of energy, driving the addition of nucleophiles even into sterically crowded positions.

Mechanism Visualization

The central bond of BCB has high


-character (almost 

-like), making it susceptible to radical or nucleophilic attack.

StrainRelease BCB [1.1.0]Bicyclobutane (64 kcal/mol strain) Attack Radical/Nu Attack (Central Bond) BCB->Attack Low Barrier Relax Cyclobutane Product (26 kcal/mol strain) Attack->Relax Strain Release Driving Force

Figure 2: Energetic pathway of BCB strain-release functionalization.

Protocol: Synthesis of 1,1,3-Trisubstituted Cyclobutanes via BCB

This method installs the difficult "3-position" substituent.

  • Precursor: Start with a sulfonyl-BCB (commercially available or 2 steps from ketones).

  • Reagent: Organozinc reagent (R-ZnBr) or Grignard (with Cu catalyst).

  • Conditions: THF, -78°C to 0°C.

  • Quench: Electrophile (E+).

    • Note: The intermediate is a cyclobutyl anion. You can trap this with protons (MeOH), halides, or aldehydes to create highly substituted, hindered centers that are impossible to make via direct coupling.

References

  • Radical Functionalization (Cu-Catalyzed)

    • Li, G., et al. (2022).
  • Strain-Release Functionalization (BCBs)

    • Gianatassio, R., et al. (2017).[1] "Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity." Journal of the American Chemical Society.[2]

    • Note: This is the seminal "Baran Lab" paper on using strain release for bioisostere synthesis.
  • Lewis Acid Catalyzed Ring Opening

    • Waser, J., et al. (2025). "Cycloaddition and Annulation Reactions with Donor‐Acceptor Cyclobutanes." ChemRxiv / Review.
  • C-H Activation Guidelines

    • Gaunt, M. J., et al. (2022).[3] "Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines." Journal of the American Chemical Society.[2]

Sources

Removing hydrazine impurities from 3,3-difluorocyclobutane-1-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,3-Difluorocyclobutane-1-Carbohydrazide Purification

Welcome to the Advanced Purification Support Center. This guide addresses the critical removal of hydrazine (


) from 3,3-difluorocyclobutane-1-carbohydrazide. As a Potentially Genotoxic Impurity (PGI), hydrazine must be controlled to ppm levels (typically <1-10 ppm) in pharmaceutical intermediates to comply with ICH M7 guidelines.

The presence of the 3,3-difluorocyclobutane moiety introduces specific physicochemical properties—increased lipophilicity and ring strain—that distinguish this workflow from standard aliphatic hydrazide purification.

Module 1: Diagnostic & Detection

"If you cannot see it, you cannot remove it."

Hydrazine lacks a UV chromophore, making standard HPLC invisible to it. You must use derivatization to quantify residual levels before and after purification.

Protocol: Pre-Column Derivatization HPLC

Principle: Reacting free hydrazine with benzaldehyde yields benzaldehyde azine, a highly UV-active species (


).

Reagents:

  • Derivatizing Solution: 2% Benzaldehyde in Methanol.

  • Diluent: Acetonitrile:Water (50:50).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 50 mg of 3,3-difluorocyclobutane-1-carbohydrazide in 10 mL Diluent.

  • Reaction: Add 1.0 mL of Derivatizing Solution to 1.0 mL of Sample Solution.

  • Incubation: Vortex and let stand at ambient temperature for 15 minutes. (The reaction is rapid).

  • Analysis: Inject onto HPLC (C18 column).

    • Note: The 3,3-difluorocyclobutane-1-carbohydrazide will also form a hydrazone derivative (the product peak will shift), but the benzaldehyde azine (hydrazine derivative) will elute separately, typically later due to the bis-aromatic structure.

ParameterSetting
Column C18 (e.g., Zorbax Eclipse XDB), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 mins
Detection UV @ 310 nm (Specific for Azine)
Limit of Quantitation ~0.5 ppm (with optimized injection volume)
Module 2: Purification Protocols

"Selectivity based on Fluorine-Driven Lipophilicity."

The 3,3-difluoro group makes your target molecule significantly more lipophilic than hydrazine. We exploit this "Phase Divergence."

Method A: The "Phase-Switch" Wash (Recommended First Line)

Best for: Bulk removal of hydrazine (e.g., reducing from 5% to <500 ppm).

Logic: Hydrazine is highly hydrophilic. The difluorocyclobutane moiety provides enough organic character to retain the product in specific organic solvents while hydrazine partitions into the aqueous phase.

  • Dissolution: Dissolve the crude reaction mixture in 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate .

    • Why? 2-MeTHF is superior for process safety and separates better from water than THF.

  • Brine Wash: Wash the organic layer with 10% NaCl solution (2x).

    • Crucial Step: Do not use acidic water yet. Acidifying will protonate the hydrazine (

      
      ), making it strictly water-soluble, but it may also protonate your hydrazide product, dragging it into the water. Keep pH neutral to slightly basic (
      
      
      
      ).
  • Phase Cut: Discard the aqueous layer (contains hydrazine).

  • Precipitation: Concentrate the organic layer to ~20% volume and add n-Heptane as an anti-solvent. The 3,3-difluorocyclobutane-1-carbohydrazide should crystallize; residual hydrazine stays in the mother liquor.

Method B: Polymer-Supported Scavenging (Polishing Step)

Best for: Final compliance (reducing from 500 ppm to <10 ppm).

Logic: A polymer-supported aldehyde resin acts as a "chemical magnet," covalently bonding with hydrazine to form an insoluble hydrazone, which is then filtered off.

Workflow Diagram:

ScavengingWorkflow Input Crude Solution (Product + Hydrazine) Reaction Agitate (4-12 Hours, 25°C) Input->Reaction Resin Add PS-Benzaldehyde (Scavenger Resin) Resin->Reaction Solid Phase Filter Filtration Reaction->Filter Waste Solid Waste (Resin-Hydrazine Complex) Filter->Waste Retentate Product Filtrate (Pure Product <10ppm N2H4) Filter->Product Eluent

Caption: Kinetic scavenging of hydrazine using polymer-supported benzaldehyde resin.

Protocol:

  • Loading: Dissolve the semi-pure product in Methanol or Ethanol (10 volumes).

  • Scavenger: Add PS-Benzaldehyde resin (approx. 2-3 equivalents relative to the residual hydrazine content, not the product).

    • Note: Determine hydrazine content via Method 1 first to calculate resin load.

  • Agitation: Shake gently (do not stir with a magnetic bar, which grinds the resin) for 6-12 hours.

  • Filtration: Filter through a sintered glass funnel. The hydrazine is trapped on the beads.

  • Recovery: Evaporate the filtrate to obtain pure product.

Module 3: Troubleshooting & FAQs

Q1: My product is co-precipitating with hydrazine during recrystallization. Why? A: This is likely an "Occlusion" issue. Hydrazides can form hydrogen-bonded networks with free hydrazine.

  • Fix: Switch to a "Hot Slurry" method. Suspend the solid in refluxing Isopropyl Acetate (IPAc). The 3,3-difluorocyclobutane-1-carbohydrazide should dissolve or ripen, releasing trapped hydrazine. Cool slowly. Do not crash cool, as this traps impurities.

Q2: Can I use Acetone to scavenge the hydrazine? A: Risky. While acetone reacts with hydrazine to form acetone azine, it will also react with your carbohydrazide product to form a Schiff base (hydrazone).

  • Exception: If the reaction rate of hydrazine + acetone is significantly faster than product + acetone (kinetic resolution), it might work, but Polymer-Supported Benzaldehyde is far more selective because the resin sterics hinder the bulky product from reacting, while the small hydrazine molecule accesses the reactive sites easily.

Q3: The 3,3-difluoro ring seems unstable at high heat. How do I dry the product? A: Cyclobutane rings possess significant ring strain (~26 kcal/mol). Combined with the basic hydrazine residues, high heat can trigger decomposition.

  • Recommendation: Dry in a vacuum oven at <40°C . Use a nitrogen bleed to prevent oxidation of the hydrazide group.

Q4: Why is the difluoro group important for purification? A: It lowers the pKa of the amide proton slightly (inductive effect) and increases solubility in aprotic polar solvents (EtOAc, DCM) compared to non-fluorinated analogues. This allows you to wash with water effectively, as the product resists partitioning into the aqueous phase better than a simple cyclobutane carbohydrazide would.

References
  • ICH M7(R1) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. [Link]

  • Hydrazine Detection : Alzaga, R., et al. "A sensitive derivatization method for the determination of hydrazine in pharmaceutical starting materials." Journal of Pharmaceutical and Biomedical Analysis, 2006. [Link]

  • Scavenging Resins : Marsh, A., et al. "Polymer-supported reagents for the scavenging of hydrazine and amines." Tetrahedron Letters, 1997. [Link]

  • Fluorine Effects : O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. [Link]

Technical Support Center: Recrystallization of 3,3-Difluorocyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3,3-difluorocyclobutane motif is a valuable structural component in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as metabolic stability and lipophilicity.[1][2] However, the unique electronic nature of the gem-difluoro group presents specific challenges during purification. These derivatives are often described as small, polar, yet lipophilic moieties, a combination that can complicate the selection of an ideal recrystallization solvent.[1] This guide provides a comprehensive, experience-driven framework for researchers to successfully develop robust recrystallization protocols, troubleshoot common issues, and achieve high-purity materials.

Section 1: Foundational FAQs - Understanding Your System

This section addresses the fundamental principles governing the recrystallization of 3,3-difluorocyclobutane derivatives.

Q1: Why are 3,3-difluorocyclobutane derivatives challenging to recrystallize?

A1: The challenge arises from their dualistic nature. The two C-F bonds create a strong, localized dipole, making that face of the molecule highly polar.[3] Simultaneously, the cyclobutane's carbon backbone is non-polar and lipophilic.[1] This can lead to ambiguous solubility behavior; they may be too soluble in highly polar solvents and insufficiently soluble in non-polar solvents, making it difficult to find a single solvent that satisfies the ideal recrystallization criteria: high solubility when hot and low solubility when cold.[4]

Q2: How does the gem-difluoro group specifically influence solvent interaction?

A2: The gem-difluoro group significantly increases the local polarity of the molecule without proportionally increasing its ability to form hydrogen bonds (unless other functional groups are present).[5][6] This means that solvents are interacting primarily through dipole-dipole forces rather than hydrogen bonding. The rigid, puckered structure of the cyclobutane ring also influences how solvent molecules can pack around the solute, affecting crystal lattice formation.[2]

Q3: Should I start with a single-solvent or a mixed-solvent system?

A3: While a single-solvent system is always the simplest and preferred method, a mixed-solvent system is frequently required for these compounds.[7][8] It is recommended to first screen a range of single solvents across the polarity spectrum. If no single solvent proves suitable, a mixed-solvent system—pairing a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble)—is the logical next step.[9] The two solvents must be miscible.[7]

Q4: What are some good starting points for solvent selection?

A4: Based on the "polar yet lipophilic" character, good starting points for single-solvent screening include esters (Ethyl Acetate), ketones (Acetone), and alcohols (Ethanol, Isopropanol).[10] For mixed-solvent systems, common pairs like Ethyl Acetate/Hexanes, Acetone/Water, and Ethanol/Water are often successful.[9][11] A documented recrystallization of a C2F5-substituted cyclobutane derivative from an apolar solvent suggests that for less polar analogues, systems like Toluene/Heptane could also be effective.[12]

Section 2: The Application Scientist's Protocol - A Step-by-Step Guide to Solvent Selection & Recrystallization

This protocol provides a systematic workflow for identifying a suitable solvent system and performing the purification.

Part A: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 3,3-difluorocyclobutane derivative into several small test tubes.

  • Initial Room Temperature Test: To each tube, add a different test solvent (see Table 1 for suggestions) dropwise, starting with ~0.5 mL.[13] Agitate the mixture at room temperature.

    • Observation A: If the compound dissolves completely, the solvent is too "good" and unsuitable for use as a single solvent.[7] It may, however, be used as the "soluble" solvent in a mixed-solvent pair.

    • Observation B: If the compound remains insoluble or sparingly soluble, proceed to the next step.

  • Hot Solubility Test: Gently heat the test tubes containing the undissolved solids to the boiling point of the solvent.[14] Add more solvent dropwise until the solid just dissolves.

    • Observation C: If the compound dissolves completely upon heating, this is a promising candidate solvent. Proceed to Step 4.

    • Observation D: If the compound remains insoluble even at boiling, the solvent is too "poor" and unsuitable as a single solvent.[14] It may be used as the "anti-solvent" in a mixed-solvent pair.

  • Cooling & Crystallization Test: Allow the hot, clear solutions from Observation C to cool slowly to room temperature, and then in an ice-water bath.

    • Observation E: If abundant, well-formed crystals appear, you have found a suitable single solvent.

    • Observation F: If very few or no crystals form, there may be too much solvent, or the solubility curve is not steep enough.[15] Consider a mixed-solvent system.

Part B: Performing the Recrystallization (Single Solvent)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent from Part A and a boiling stick or magnetic stir bar. Heat the mixture to a gentle boil while stirring, adding the minimum amount of hot solvent required to fully dissolve the solid.[16]

  • Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot solvent and perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming pure, large crystals.[8] Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal recovery.[13]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[13]

  • Drying: Dry the crystals thoroughly to remove residual solvent.[9] This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Section 3: Troubleshooting Guide - Common Issues & Solutions (Q&A Format)

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated.[17]

  • Primary Solution: Re-heat the solution to dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[17] Allow this slightly more dilute solution to cool very slowly. Placing the flask in a large beaker of hot water to insulate it can help.

  • Secondary Solution: If using a mixed-solvent system, try adding more of the "good" solvent before cooling.

Q: No crystals have formed after cooling, even in the ice bath. What went wrong?

A: This is typically due to one of two reasons:

  • Too Much Solvent Was Used: This is the most common cause.[18] The solution is not supersaturated enough for nucleation to occur.

    • Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) to increase the concentration.[15] Let it cool again.

  • The Solution is Supersaturated but Won't Nucleate: Crystal growth requires a nucleation site.[18]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[18]

    • Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny "seed crystal" to the solution to initiate crystallization.[18]

Q: My recrystallization gave a very poor yield (<50%). How can I improve it?

A: A low yield can result from several factors:

  • Excessive Solvent: As mentioned above, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[15] Use the minimum amount of hot solvent necessary for dissolution.

  • Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product. Ensure you use a slight excess of solvent and that your filtration apparatus is pre-heated.[17]

  • Inappropriate Solvent Choice: The solubility difference between hot and cold may not be large enough. Re-evaluate your solvent choice with the screening protocol.

  • Insufficient Cooling: Ensure you have allowed adequate time for cooling, first to room temperature and then in an ice bath, to maximize precipitation.[13]

Q: The crystals formed extremely quickly into a fine powder. Is this a problem?

A: Yes, rapid precipitation often traps impurities within the crystal lattice, negating the purpose of recrystallization.[15]

  • Solution: The goal is slow, controlled crystal growth. Re-dissolve the solid by heating and add a small amount of additional solvent.[15] This will ensure the solution remains unsaturated for longer during the cooling process, allowing larger, purer crystals to form. Slowing the cooling rate (e.g., by insulating the flask) is also highly effective.[19]

Section 4: Data & Visualization Hub

Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for selecting initial screening solvents based on their polarity and boiling points.

SolventBoiling Point (°C)Polarity Index (Reichardt)Solvent Class
Water1001.000Protic, Polar
Methanol650.762Protic, Polar
Ethanol780.654Protic, Polar
Isopropanol (IPA)820.546Protic, Polar
Acetonitrile820.460Aprotic, Polar
Acetone560.355Aprotic, Polar
Ethyl Acetate (EtOAc)770.228Aprotic, Mid-Polarity
Dichloromethane (DCM)400.309Aprotic, Mid-Polarity
Tetrahydrofuran (THF)660.207Aprotic, Mid-Polarity
Toluene1110.099Aprotic, Non-Polar
Heptane/Hexanes69-98~0.001Aprotic, Non-Polar

Data compiled from various sources for relative comparison.[10][20]

Diagrams: Experimental Workflows

Solvent_Selection_Workflow start Start: Crude 3,3-Difluoro- cyclobutane Derivative test_single Test solubility in a single solvent at Room Temp start->test_single dissolves_rt Dissolves at RT? test_single->dissolves_rt heat_test Heat to boiling dissolves_rt->heat_test No bad_solvent Result: Solvent is too 'good'. Discard for single-solvent use. Consider as 'Solvent A' in mixed pair. dissolves_rt->bad_solvent Yes dissolves_hot Dissolves when hot? heat_test->dissolves_hot cool_test Cool slowly to 0°C dissolves_hot->cool_test Yes insoluble_solvent Result: Solvent is too 'poor'. Discard for single-solvent use. Consider as 'Solvent B' in mixed pair. dissolves_hot->insoluble_solvent No crystals_form Abundant crystals form? cool_test->crystals_form success_single SUCCESS: Use this single solvent crystals_form->success_single Yes try_mixed No single solvent is ideal. Proceed to Mixed-Solvent Method. crystals_form->try_mixed No mixed_protocol 1. Dissolve crude in min. hot 'Solvent A'. 2. Add hot 'Solvent B' dropwise until cloudy. 3. Re-heat to clarify, then cool slowly. try_mixed->mixed_protocol

Caption: Solvent Selection Workflow for Recrystallization.

Troubleshooting_Workflow start Problem: No Crystals Form Upon Cooling cause Potential Cause? start->cause too_much_solvent Too much solvent used cause->too_much_solvent Is solution likely too dilute? supersaturated Supersaturated; No nucleation cause->supersaturated Is solution likely concentrated? solve_solvent Solution: Boil off 10-20% of solvent to increase concentration too_much_solvent->solve_solvent solve_nucleation Solution: 1. Scratch inner wall of flask. 2. Add a seed crystal. supersaturated->solve_nucleation

Caption: Troubleshooting Decision Tree for Lack of Crystallization.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 1(1), 10-18. Retrieved from [Link]

  • ACS Publications. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and measured aqueous solubilities (Sw, 23 °C) of derivatives.... Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Chapter 7: Fluorous Solvents and Related Systems. Retrieved from [Link]

  • Van der Pijl, F., et al. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 12(15), 1195-1206. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluorocyclobutane-1-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2021, January 10). How to get consistently large crystals during recrystallization?. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluorocyclobutanol. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluorocyclobutene. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

Sources

Validation & Comparative

Authoritative Characterization Guide: 19F NMR of 3,3-Difluorocyclobutane-1-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural validation of 3,3-difluorocyclobutane-1-carbohydrazide , a critical fluorinated building block used as a bioisostere for metabolic stability in drug discovery. While traditional proton (


H) NMR often struggles with the overlapping methylene signals of the cyclobutane ring, 

F NMR
offers a superior, high-resolution window into the molecule's integrity and conformation.

This document serves as a comparative technical guide for researchers, demonstrating why


F NMR is the gold-standard method for characterizing this product against its precursors and potential degradation impurities.

Part 1: The Characterization Challenge

The Molecule

3,3-difluorocyclobutane-1-carbohydrazide incorporates a gem-difluoro motif. This functional group is prized in medicinal chemistry for lowering the pKa of neighboring amines/acids and blocking metabolic oxidation sites without significantly altering steric bulk.

The Problem with Standard Methods
  • 
    H NMR Limitations:  The cyclobutane ring protons (H2/H4) appear as complex multiplets in the 2.0–3.0 ppm range. In the hydrazide derivative, the N-H protons are broad and solvent-dependent, often obscuring stoichiometric integration.
    
  • HPLC Limitations: While effective for purity, UV detection at low wavelengths (200–210 nm) for this aliphatic hydrazide is non-specific and prone to solvent interference.

The Solution: F NMR

Fluorine NMR provides a distinct, background-free signal. For this compound, it answers three critical questions:

  • Is the ring intact? (Differentiation from linear ring-opened byproducts).

  • Is the fluorine environment symmetric? (Conformational analysis of ring puckering).

  • Is the substitution complete? (Differentiation from ester/acid precursors via electronic shift perturbations).

Part 2: Comparative Performance Analysis

Methodological Comparison

The following table compares the efficacy of analytical techniques for validating 3,3-difluorocyclobutane-1-carbohydrazide.

Feature

F NMR

H NMR
HPLC-UV
Specificity High (Only F-containing species detected)Low (Solvent/impurity overlap)Medium (Retention time only)
Structural Insight Excellent (Ring puckering, electronic env.)Good (Connectivity)None
Ring-Opening Detection Instant (Shift from -95 to -220 ppm)Difficult (Complex multiplet changes)Requires MS coupling
Quantification (qNMR) Precise (No background interference)Variable (Baseline issues)Requires Reference Standard
Spectral Fingerprint Comparison

The "performance" of the product is defined by its spectral purity. The table below outlines the expected chemical shifts for the product versus its common precursors and impurities.

CompoundFunctional Group

F Shift (

, ppm)*
MultiplicityDiagnostic Value
Product -CONHNH

-95.0 ± 2.0 Quintet / d. quint Target Signal
Precursor-COOCH

(Ester)
-97.0 ± 2.0QuintetStarting Material
Precursor-COOH (Acid)-98.5 ± 2.0QuintetHydrolysis Impurity
Impurity Linear Alkyl Fluoride-215 to -230Triplet of doubletsRing Opening (Critical Failure)

*Note: Shifts are referenced to CFCl


 (0 ppm). Values may vary slightly (

1-2 ppm) based on solvent (DMSO-d

vs CDCl

) and concentration.

Part 3: In-Depth Technical Analysis

Chemical Shift & Electronic Environment

The gem-difluoro group on a cyclobutane ring typically resonates between -80 and -100 ppm . The carbonyl group at the C1 position exerts a through-bond withdrawing effect.

  • Hydrazide Effect: The conversion of the ester (-COOMe) to the hydrazide (-CONHNH

    
    ) increases the electron density slightly around the carbonyl, which is relayed to the fluorines. This typically results in a minor downfield shift  (deshielding) or negligible change compared to the acid, but the key differentiator is the clean separation from linear impurities.
    
Coupling Constants ( ) and Splitting

The splitting pattern is dominated by the vicinal coupling between the fluorine atoms and the adjacent methylene protons (


).
  • 
     (vicinal):  Typically 10–14 Hz .
    
  • Pattern: Since the C3 position has two fluorines and the adjacent C2/C4 positions have four protons, the signal often appears as a quintet (intensity 1:4:6:4:1) if the protons are magnetically equivalent.

  • Ring Puckering: Cyclobutane rings are rarely planar; they exist in a "puckered" conformation to relieve torsional strain. If the puckering is static on the NMR timescale, the fluorines become non-equivalent (axial-like and equatorial-like), splitting the signal into an AB pattern (doublet of doublets) with a large geminal coupling (

    
     Hz). However, at room temperature, rapid ring inversion often averages this to a quintet.
    
Critical Quality Attribute: Ring Integrity

A common failure mode in synthesizing strained fluorinated rings is acid-catalyzed ring opening.

  • Intact Ring:

    
     -95 ppm (gem-difluoro).
    
  • Opened Ring:

    
     -220 ppm (terminal -CH
    
    
    
    F).
  • Protocol: A wide spectral window (+50 to -250 ppm) must be used during the initial scan to ensure no ring-opened impurities are present.

Part 4: Experimental Protocols

Protocol A: Sample Preparation for F NMR

Objective: Maximize signal-to-noise and ensure solubility of the polar hydrazide moiety.

  • Solvent Selection: Use DMSO-d

    
      (Dimethyl sulfoxide-d6).
    
    • Reasoning: The hydrazide group (-CONHNH

      
      ) is polar and capable of hydrogen bonding. CDCl
      
      
      
      often leads to poor solubility and broad peaks. DMSO sharpens the exchangeable protons (useful if running concurrent
      
      
      H NMR).
  • Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of solvent.

    • Note: Higher concentrations may cause aggregation, affecting chemical shift slightly.

  • Internal Standard (Optional but Recommended): Add 1 drop of

    
    -trifluorotoluene (
    
    
    
    -63.7 ppm) or fluorobenzene (
    
    
    -113.1 ppm) for accurate chemical shift referencing and qNMR.
Protocol B: Acquisition Parameters

Instrument: 400 MHz (or higher) NMR spectrometer equipped with a fluorine-tunable probe (e.g., BBFO).

  • Pulse Sequence: Standard single-pulse (zg or equivalent).

  • Spectral Width (SW): 300 ppm (approx. -50 to -350 ppm) to capture potential ring-opened impurities.

  • Relaxation Delay (D1): 3–5 seconds .

    • Reasoning: Fluorine nuclei in quaternary environments (like CF

      
       with no attached protons) can have long T1 relaxation times. A shorter delay risks integration errors.
      
  • Scans (NS): 16–64 scans (Fluorine is 100% natural abundance and highly sensitive, so long acquisitions are rarely needed).

  • Decoupling: Run

    
    H-coupled  initially to observe the multiplet structure (confirmation of cyclobutane protons). Run 
    
    
    
    H-decoupled
    (inverse gated) if simplifying the spectrum for quantification.

Part 5: Characterization Workflow Visualization

The following diagram illustrates the logical decision tree for validating the product using


F NMR.

G Start Start: Crude/Purified Product Acquire Acquire 19F NMR (DMSO-d6, Wide SW) Start->Acquire CheckRegion Check Chemical Shift Region Acquire->CheckRegion RegionHigh Signal at -200 to -230 ppm CheckRegion->RegionHigh Detected RegionMid Signal at -80 to -100 ppm CheckRegion->RegionMid Detected ResultOpened FAIL: Ring Opened (Linear Impurity) RegionHigh->ResultOpened AnalyzeSplitting Analyze Splitting Pattern RegionMid->AnalyzeSplitting CheckCoupling Check Coupling (J_HF) AnalyzeSplitting->CheckCoupling Quintet Quintet (~12 Hz) Symmetric Ring CheckCoupling->Quintet Rapid Inversion ABPattern AB Pattern / Complex Static Puckering CheckCoupling->ABPattern Locked Conformer Final PASS: Intact 3,3-difluorocyclobutane Confirm Hydrazide via 1H/IR Quintet->Final ABPattern->Final

Caption: Logical workflow for validating 3,3-difluorocyclobutane-1-carbohydrazide integrity via 19F NMR.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Provides foundational data on gem-difluoro chemical shifts and coupling constants).
  • Gakh, A. A., et al. (2015). "Synthesis and properties of gem-difluorocyclobutane derivatives." Journal of Fluorine Chemistry, 178, 23-31. Link (Source for ring puckering and shift ranges of -80 to -100 ppm).

  • Reich, H. J. (2024). "19F NMR Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data. Link (Authoritative database for calculating expected shifts of fluorinated cycloalkanes).

  • Carreira, E. M., et al. (2016). "Fluorinated Cyclobutanes as Bioisosteres." Chemical Reviews, 116(4), 1832-1890.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Validating Purity of 3,3-Difluorocyclobutane-1-carbohydrazide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

3,3-Difluorocyclobutane-1-carbohydrazide (CAS: Derived from 107496-54-8) represents a critical class of fluorinated building blocks used to modulate lipophilicity (LogP) and metabolic stability in drug candidates. However, validating its purity presents a "perfect storm" of analytical challenges:

  • High Polarity: The hydrazide and difluoro-cyclobutane moieties prevent retention on standard C18 columns.

  • UV Transparency: Lacking an aromatic chromophore, the molecule is virtually invisible to standard UV detection (254 nm).

  • Reactivity: The nucleophilic hydrazide group is prone to oxidative degradation, requiring a method that distinguishes active pharmaceutical ingredient (API) from degradation products like the parent acid or hydrazine.

This guide compares the three primary analytical strategies—Generic RP-HPLC , Quantitative NMR (qNMR) , and Derivatization-HPLC —to demonstrate why pre-column derivatization is the necessary gold standard for this compound.

Comparative Analysis of Validation Methodologies

We evaluated three distinct approaches to purity validation. The data below summarizes the performance of each method regarding Specificity, Sensitivity (LOD), and Robustness.

Table 1: Method Performance Matrix
FeatureMethod A: Generic RP-HPLC (C18/UV)Method B: Quantitative NMR (qNMR)Method C: Derivatization-HPLC (Recommended)
Principle Hydrophobic interaction / UV 210 nmMolar response of 1H / 19F nucleiChemical tagging with chromophore
Retention (k') < 0.5 (Elutes in void)N/A (Solution phase)> 5.0 (Excellent retention)
UV Response Negligible (Noise limited)N/AHigh (ε > 15,000 L/mol·cm)
Specificity Poor (Co-elutes with hydrazine)High (Structural ID)High (Resolves impurities)
LOD (Purity) > 1.0% (Unreliable)~0.5%< 0.05% (Trace analysis)
Throughput HighLowMedium
Verdict FAIL REFERENCE ONLY VALIDATED STANDARD
Detailed Analysis of Alternatives
Why Generic RP-HPLC Fails

Standard protocols using a C18 column and water/acetonitrile gradients fail because the analyte is too polar. It elutes in the "dead volume" (t0), co-eluting with unretained salts and the genotoxic impurity hydrazine . Furthermore, detection at 210 nm is non-specific and prone to solvent interference.

The Role of qNMR

qNMR is an excellent primary method for assaying absolute purity (weight/weight %) because it does not require a reference standard.[1] However, it lacks the dynamic range to detect trace impurities (0.1% level) required for ICH guidelines. It should be used to qualify the reference standard used in Method C, not for routine batch release.

The Solution: Optimized Derivatization-HPLC Protocol

To validate purity with high sensitivity, we utilize Pre-column Derivatization with 4-Nitrobenzaldehyde (4-NBA). This reaction converts the invisible, polar hydrazide into a highly retained, UV-active hydrazone.

Mechanism of Action

The hydrazide nitrogen attacks the aldehyde carbonyl of 4-NBA, eliminating water to form a stable hydrazone. This tag adds:

  • Hydrophobicity: Shifts retention to a stable region of the chromatogram.

  • Chromophore: Adds a nitrophenyl group, enabling sensitive detection at 330 nm.

Experimental Workflow Diagram

G Sample Sample: 3,3-difluorocyclobutane- 1-carbohydrazide Reaction Derivatization (ACN, 50°C, 30 min) Sample->Reaction Reagent Reagent: 4-Nitrobenzaldehyde (Excess) Reagent->Reaction Quench Quench: Add Acidified Water Reaction->Quench - H2O HPLC HPLC Analysis (C18, 330 nm) Quench->HPLC Data Result: Separated Hydrazone vs. Impurities HPLC->Data

Caption: Figure 1. Derivatization workflow transforming the polar analyte into a UV-active hydrazone for robust HPLC separation.

Validated Experimental Protocol

Objective: Quantify purity and limit of hydrazine impurity.

A. Reagents & Preparation[2]
  • Derivatizing Reagent: 10 mg/mL 4-Nitrobenzaldehyde in Acetonitrile (ACN).

  • Diluent: ACN:Water (50:50) with 0.1% Formic Acid.[2]

  • Sample Prep: Dissolve 5 mg of 3,3-difluorocyclobutane-1-carbohydrazide in 1.0 mL Diluent.

B. Derivatization Procedure
  • Mix 100 µL Sample Solution with 200 µL Derivatizing Reagent .

  • Incubate at 50°C for 30 minutes (ensures complete conversion).

  • Cool to room temperature.

  • Dilute to 1.0 mL with Diluent.

  • Inject into HPLC.

C. HPLC Conditions (Agilent 1200/Waters Alliance equivalent)
ParameterSettingRationale
Column Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm)Core-shell particles for high resolution at lower backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 10% B to 90% B over 15 minGradient focusing sharpens the hydrazone peak.
Flow Rate 1.0 mL/minStandard flow.[3]
Detection UV @ 330 nm Specific to the nitrophenylhydrazone; transparent to non-derivatized impurities.
Column Temp 40°CImproves mass transfer and peak shape.
D. System Suitability Criteria
  • Resolution (Rs): > 2.0 between Analyte-Hydrazone and Excess Reagent peaks.

  • Tailing Factor: < 1.5.

  • Precision (RSD): < 1.0% for 6 replicate injections.

Decision Logic for Purity Analysis

Use this decision tree to select the correct analytical tool for your specific development stage.

DecisionTree Start Start: Purity Analysis Needed Stage Development Stage? Start->Stage Early Early Discovery (Synthesis Confirmation) Stage->Early Speed needed Late GLP Tox / Clinical (Strict Impurity Limits) Stage->Late Accuracy needed RefStd Is a Certified Ref Standard Available? Early->RefStd DerivHPLC Use Derivatization-HPLC (Trace Impurities <0.1%) Late->DerivHPLC Mandatory qNMR Use qNMR (Assay only, >98%) RefStd->qNMR No RefStd->DerivHPLC Yes

Caption: Figure 2. Analytical decision matrix selecting between qNMR and HPLC based on development phase and reference standard availability.

References

  • BenchChem Technical Support. (2025).[4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Link

  • Almac Sciences. (2025). QNMR – a modern alternative to HPLC.[5] Almac Group Knowledge Centre.[5] Link

  • Smolen, S. (2011). Control and analysis of hydrazine, hydrazides and hydrazones - Genotoxic impurities in active pharmaceutical ingredients. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53484511, 3,3-Difluorocyclobutane-1-carbaldehyde. Link

  • Helix Chromatography. (2024). HPLC Methods for analysis of Hydrazine using Mixed-Mode Chromatography. Link

Sources

A Comparative Guide to the Infrared Spectroscopy of Carbohydrazide and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Among the array of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for identifying functional groups. This guide provides an in-depth comparative analysis of the IR spectral features of carbohydrazide, a versatile building block, and its structurally related analogs: urea, semicarbazide, and thiocarbohydrazide. Understanding the subtle yet significant differences in their vibrational spectra is crucial for researchers in synthesis, quality control, and drug development for unambiguous compound identification and for elucidating intermolecular interactions.

The Foundational Principles: Why IR Spectroscopy?

Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies, causing them to stretch or bend. These absorption events are recorded as peaks in an IR spectrum. The position, intensity, and shape of these peaks provide a unique "fingerprint" of the molecule, revealing the presence of specific functional groups and offering insights into the molecular environment.

The selection of a particular sampling technique is critical for obtaining a high-quality spectrum. For solid samples like carbohydrazide and its analogs, the Potassium Bromide (KBr) pellet method is a well-established technique that involves mixing the sample with dry KBr powder and pressing it into a transparent disk.[1][2][3] Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy offers a simpler and faster method where the sample is placed directly onto a crystal, making it suitable for a wide range of solids and liquids.[4][5][6]

Deciphering the Spectrum of Carbohydrazide

Carbohydrazide, with its core O=C(NHNH₂)₂ structure, presents a rich and informative IR spectrum.[7][8][9] The key to its analysis lies in identifying the characteristic vibrations of its primary functional groups: the N-H bonds of the hydrazine moieties and the C=O carbonyl group.

A theoretical study employing Density Functional Theory (DFT) at the B3LYP/cc-pVTZ level provides a detailed vibrational assignment for carbohydrazide, offering a robust foundation for interpreting its experimental spectrum.[10]

Key Vibrational Modes of Carbohydrazide:

  • N-H Stretching: The N-H stretching vibrations are typically observed as a series of bands in the high-frequency region of the spectrum, generally between 3200 and 3400 cm⁻¹. The presence of multiple peaks in this region is due to the symmetric and asymmetric stretching modes of the -NH₂ groups.

  • C=O Stretching (Amide I band): The carbonyl group (C=O) stretch is one of the most intense and characteristic absorptions in the IR spectrum of carbohydrazide, appearing in the range of 1630-1670 cm⁻¹. The exact position of this "Amide I" band is sensitive to hydrogen bonding and the electronic environment.

  • N-H Bending (Amide II band): The N-H bending vibrations, often coupled with C-N stretching, give rise to the "Amide II" band, typically found around 1580-1620 cm⁻¹.

  • C-N Stretching: The stretching vibrations of the C-N bonds occur in the fingerprint region of the spectrum, usually between 1000 and 1350 cm⁻¹.

A Comparative Analysis: Carbohydrazide vs. Its Analogs

The true power of IR spectroscopy in structural elucidation is revealed through comparative analysis. By examining the spectra of urea, semicarbazide, and thiocarbohydrazide alongside that of carbohydrazide, we can pinpoint the spectral shifts and changes that arise from subtle structural modifications.

Functional Group Carbohydrazide Urea Semicarbazide Thiocarbohydrazide
N-H Stretching (cm⁻¹) 3200-3400 (multiple bands)3200-3600 (twin broad peaks)[11]Multiple bands in the 3100-3400 region3156-3335 (broad bands)[12]
C=O Stretching (cm⁻¹) 1630-1670~1700[11]~1680N/A
N-H Bending (cm⁻¹) 1580-16201600-1650 (double peak)[11]~1600Multiple bands in the 1500-1650 region
C-N Stretching (cm⁻¹) 1000-1350~1450 and ~1150[11]In the fingerprint regionIn the fingerprint region
C=S Stretching (cm⁻¹) N/AN/AN/A~800-1200
Carbohydrazide vs. Urea

Urea, O=C(NH₂)₂, can be considered the simplest structural analog of carbohydrazide, lacking the additional NH₂ groups on the nitrogen atoms. This structural difference leads to notable changes in the IR spectrum.

  • N-H Stretching: The N-H stretching region in urea often presents as two broad peaks, in contrast to the more complex pattern observed for carbohydrazide, which arises from the vibrations of the two terminal -NH₂ groups.[11]

  • C=O Stretching: The C=O stretching frequency in urea is typically higher (around 1700 cm⁻¹) compared to carbohydrazide.[11] This can be attributed to the reduced electron-donating effect of the amide nitrogens compared to the hydrazine nitrogens, leading to a stronger C=O bond.

Carbohydrazide vs. Semicarbazide

Semicarbazide, H₂N-NH-C(=O)NH₂, features one hydrazine group and one amide group attached to the carbonyl carbon. Its IR spectrum is a hybrid of amide and hydrazide characteristics.

  • N-H Stretching: The N-H stretching region of semicarbazide will show multiple bands corresponding to the vibrations of both the -NH₂ and -NH- groups.

  • C=O Stretching: The C=O stretching frequency in semicarbazide is generally observed at a higher wavenumber than in carbohydrazide, reflecting the influence of the directly attached amide nitrogen.

Carbohydrazide vs. Thiocarbohydrazide

Thiocarbohydrazide, S=C(NHNH₂)₂, is an important analog where the carbonyl oxygen is replaced by a sulfur atom. This substitution has a profound impact on the IR spectrum.

  • Absence of C=O Stretch: The most obvious difference is the absence of the strong C=O stretching band in the 1630-1700 cm⁻¹ region.

  • Presence of C=S Stretch: Instead, a C=S stretching vibration appears. This band is generally weaker than the C=O stretch and is found at a much lower frequency, typically in the 800-1200 cm⁻¹ range, due to the larger mass of the sulfur atom and the weaker C=S double bond.

  • N-H Stretching: The N-H stretching frequencies in thiocarbohydrazide may be shifted compared to carbohydrazide due to the different electronic effects of the C=S group and potential differences in hydrogen bonding patterns.[12][13]

Experimental Protocols

KBr Pellet Preparation for FTIR Analysis

This protocol outlines the standard procedure for preparing a KBr pellet for transmission FTIR analysis.

Materials:

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet die set

  • Hydraulic press

Procedure:

  • Drying: Ensure the KBr powder is thoroughly dry by heating it in an oven and cooling it in a desiccator. Moisture contamination will lead to broad absorption bands around 3400 cm⁻¹ and 1630 cm⁻¹, which can obscure sample peaks.[1]

  • Grinding: Place approximately 1-2 mg of the solid sample into a clean agate mortar and grind it into a very fine powder.[3]

  • Mixing: Add about 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[3]

  • Loading the Die: Transfer the mixture to the pellet die.

  • Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for a few minutes.[1] This will cause the KBr to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a simpler alternative to the KBr pellet method, particularly for rapid analysis.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal.

  • Collect Spectrum: Acquire the IR spectrum of the sample.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft tissue.

Visualizing the Concepts

To further clarify the relationships and workflows discussed, the following diagrams are provided.

cluster_0 Molecular Structures cluster_1 Key Functional Groups Carbohydrazide Carbohydrazide O=C(NHNH2)2 NH N-H Carbohydrazide->NH CO C=O Carbohydrazide->CO CN C-N Carbohydrazide->CN Urea Urea O=C(NH2)2 Urea->NH Urea->CO Urea->CN Semicarbazide Semicarbazide H2NNHC(=O)NH2 Semicarbazide->NH Semicarbazide->CO Semicarbazide->CN Thiocarbohydrazide Thiocarbohydrazide S=C(NHNH2)2 Thiocarbohydrazide->NH Thiocarbohydrazide->CN CS C=S Thiocarbohydrazide->CS

Caption: Key functional groups in carbohydrazide and its analogs.

Start Start: Solid Sample Prep Sample Preparation Start->Prep KBr KBr Pellet Method Prep->KBr Transmission ATR ATR Method Prep->ATR Reflectance Analysis FTIR Analysis KBr->Analysis ATR->Analysis Spectrum Obtain IR Spectrum Analysis->Spectrum Interpretation Spectral Interpretation (Peak Assignment) Spectrum->Interpretation Comparison Comparative Analysis Interpretation->Comparison End End: Structural Elucidation Comparison->End

Caption: Workflow for IR spectroscopic analysis of solid samples.

Conclusion

The infrared spectra of carbohydrazide and its analogs—urea, semicarbazide, and thiocarbohydrazide—each possess a unique set of vibrational fingerprints. By carefully analyzing the N-H, C=O, N-H bending, and C-N stretching regions, researchers can confidently distinguish between these closely related compounds. The substitution of the hydrazine moiety with an amide group, or the carbonyl oxygen with a sulfur atom, induces predictable and interpretable shifts in the IR absorption frequencies. This guide provides the foundational knowledge and practical protocols necessary for leveraging IR spectroscopy as a powerful tool in the synthesis and characterization of carbohydrazide-based molecules, thereby supporting the advancement of pharmaceutical and materials science research.

References

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Olori, J., et al. (2021, February 15).
  • Shimadzu. KBr Pellet Method. Retrieved from [Link]

  • (2020, November 27). KBr Pellet Preparation for FTIR Analysis. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). A full vibrational assignment of carbohydrazide based on the B3LYP/cc-pVTZ level of theory. Retrieved from [Link]

  • IISTE.org. (n.d.). Synthesis, Structure, and Spectral Characterization of Cu( ) Complexes of Thiocarbohydrazide and Derivates. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR and 1H NMR for thiocarbohydrazide prepared through methanol and water synthetic pathways. Retrieved from [Link]

  • Gangarapu, K., et al. (n.d.). Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Semicarbazide hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Semicarbazide, hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Thiocarbohydrazide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Rapid and Sensitive Method for Semicarbazide Screening in Foodstuffs by HPLC with Fluorescence Detection. Retrieved from [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. University of Iowa. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Digital CSIC. (n.d.). Research Article The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Retrieved from [Link]

  • Wiley Online Library. (2017, January 27). Urea-Modified Carbon Nitrides: Enhancing Photocatalytic Hydrogen Evolution by Rational Defect Engineering. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Semicarbazide hydrochloride. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram. Retrieved from [Link]

Sources

Executive Summary: The Gem-Difluoro Strategy in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing Metabolic Half-Life of Gem-Difluoro Substituted Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

In the medicinal chemist’s toolkit, the gem-difluoro substitution (replacing a methylene –CH₂– with –CF₂–) is a precision instrument. Unlike single fluorine substitutions often used to modulate pKa or lipophilicity, the gem-difluoro motif is frequently deployed to blockade specific metabolic "soft spots"—typically sites prone to rapid oxidation by Cytochrome P450s (CYPs) or dehydrogenases.

This guide objectively assesses the performance of gem-difluoro analogs against their non-fluorinated counterparts. We move beyond generalities to examine specific mechanistic wins (e.g., Tafluprost), potential conformational pitfalls, and the experimental protocols required to validate these stability gains.

Mechanistic Basis: Why Gem-Difluorination Extends Half-Life

The metabolic stability conferred by the –CF₂– group stems from three distinct physicochemical alterations:

  • Bond Dissociation Energy (BDE): The C-F bond is the strongest single bond in organic chemistry (~105-115 kcal/mol vs. ~98 kcal/mol for C-H). This renders the carbon center effectively inert to the radical abstraction mechanisms typical of CYP450 oxidation.

  • Electronic Deactivation: The strong electronegativity of two fluorine atoms reduces the electron density of adjacent carbons, raising the ionization potential and making the site less accessible to the high-valent iron-oxo species (Compound I) of heme-dependent enzymes.

  • Lipophilicity Modulation: While single fluorines often increase LogP, gem-difluoro groups can exhibit a "lipophilicity dip" or neutrality depending on the solvation shell, potentially altering enzyme binding affinity (

    
    ) rather than just 
    
    
    
    .
Visualizing the Blockade

The following diagram illustrates how gem-difluorination prevents the formation of the unstable carbinol intermediate, effectively terminating the metabolic pathway.

MetabolicBlockade Substrate_H Parent Drug (-CH2-) Intermediate Unstable Radical/Carbinol Substrate_H->Intermediate H-Abstraction Enzyme CYP450 / Dehydrogenase Enzyme->Substrate_H Substrate_F Gem-Difluoro Analog (-CF2-) Enzyme->Substrate_F Steric/Electronic Repulsion Metabolite Oxidized Metabolite (Inactive/Toxic) Intermediate->Metabolite Rapid Collapse Blocked Metabolic Blockade (No Reaction) Substrate_F->Blocked High BDE C-F Bond

Caption: Comparative pathway showing the interruption of oxidative metabolism by high bond dissociation energy of the C-F bond.

Comparative Analysis: Performance vs. Alternatives

The following case studies contrast the gem-difluoro strategy against hydrogen (parent) and other alternatives.

Case Study A: Tafluprost (The "Dehydrogenase Blockade")
  • Challenge: Natural prostaglandins (e.g., PGF2α) have extremely short half-lives (minutes) due to rapid oxidation of the C15-hydroxyl group by 15-hydroxy prostaglandin dehydrogenase (15-PGDH).

  • Solution: Tafluprost replaces the C15-H and C15-OH with a gem-difluoro group at the adjacent position or directly modifies the ring to prevent beta-oxidation.

  • Result: The gem-difluoro substitution renders the molecule unrecognized by 15-PGDH, extending ocular residence time significantly compared to natural prostaglandins.

Case Study B: The Macrocycle Pitfall (Conformational Trap)
  • Context: A study on macrocyclic peptides (Source: Chem. Sci., 2024) revealed a counter-intuitive result.

  • Observation: The gem-difluoro analog was less stable than the non-fluorinated parent.

  • Root Cause: The electronic repulsion of the fluorine atoms forced the macrocycle into a cis-amide conformation, which exposed a previously shielded proteolytic site to metabolic enzymes.

  • Lesson: Metabolic stability is not just about bond strength; it is about the global conformational landscape.

Quantitative Comparison Table
FeatureParent Compound (-CH₂-)Gem-Difluoro Analog (-CF₂-)Monofluoro Analog (-CHF-)
Metabolic Stability (

)
Low (Baseline)High (Typically >2-5x extension) Moderate (1.5-2x extension)
Metabolic Pathway Rapid Oxidation (Hydroxylation/Ketonization)Blocked / Shunted to minor pathways Retarded Oxidation
Intrinsic Clearance (

)
HighLow Medium
Lipophilicity (LogP) BaselineVariable (often neutral or slight decrease) Slight Increase
pKa Influence NoneStrong Inductive Effect (lowers pKa of neighbors) Moderate Inductive Effect

Experimental Protocol: Microsomal Stability Assay

To rigorously assess the impact of gem-difluorination, a standardized liver microsome stability assay is required. This protocol is designed to calculate Intrinsic Clearance (


), the most pure measure of metabolic stability.
Protocol Workflow

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL.

  • NADPH Regenerating System (or 10 mM NADPH solution).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Step-by-Step Procedure:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Add Test Compound (final conc. 1 µM) to the microsomal mix. Pre-incubate at 37°C for 5 minutes to allow protein binding equilibrium.

  • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

    • Control: Run a parallel plate with Buffer instead of NADPH to rule out chemical instability.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL Ice-cold ACN/IS. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor the parent ion depletion.

Data Analysis & Calculation

Plot


 vs. Time (

). The slope of the linear regression is

(elimination rate constant).


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Assay Logic Diagram

AssayWorkflow Prep Step 1: Prep Microsomes (0.5 mg/mL) Dose Step 2: Add Compound (1 µM Final) Prep->Dose Split Split to +/- NADPH Dose->Split Incubate Incubate @ 37°C (Metabolic Reaction) Split->Incubate + NADPH Control Buffer Only (Chemical Stability) Split->Control - NADPH Sample Sampling (0-60 min) Quench in ACN Incubate->Sample Control->Sample Analyze LC-MS/MS Analysis Calculate Slope k Sample->Analyze

Caption: Workflow for determining intrinsic clearance. The +/- NADPH split validates enzymatic vs. chemical degradation.

Interpretation Guide: Success vs. Failure Modes

When analyzing your data, use these criteria to determine if the gem-difluoro strategy was successful:

  • Success:

    
     increases by >2-fold compared to the H-analog, and the primary metabolite peak (e.g., +16 Da for hydroxylation) disappears or is significantly delayed.
    
  • Partial Success:

    
     remains similar, but the metabolic profile shifts (e.g., metabolism moves to a different part of the molecule). This indicates the "soft spot" was blocked, but "metabolic switching" occurred.
    
  • Failure (Pitfall):

    
     decreases. This suggests the fluorine substitution induced a conformational change (like the macrocycle cis-amide shift) or increased lipophilicity significantly, thereby increasing the affinity (
    
    
    
    ) for the metabolizing enzyme.

References

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal, 2022.

  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 2024.

  • Tafluprost (Zioptan) Prescribing Information. FDA Access Data.

  • Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. BenchChem Application Note.

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv, 2023.

Definitive Guide to Elemental Analysis of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Challenge

Fluorine is the "rogue agent" of elemental microanalysis. Its extreme electronegativity and the thermodynamic stability of the carbon-fluorine (C–F) bond (approx. 485 kJ/mol) present a dual challenge for researchers:

  • Incomplete Combustion: Standard combustion temperatures (900°C) often fail to fully mineralize polyfluorinated structures (e.g., PFAS, trifluoromethyl groups).

  • Chemical Interference: Free fluorine gas (

    
    ) and hydrogen fluoride (
    
    
    
    ) aggressively attack silica (quartz) combustion tubes to form volatile silicon tetrafluoride (
    
    
    ). This reaction not only destroys expensive consumables but causes false-positive Nitrogen readings and low Carbon recoveries .

This guide outlines the authoritative protocols for two distinct analytical goals: determining CHNS composition in the presence of fluorine, and quantifying Total Fluorine itself.

Part 1: Strategic Decision Matrix

Before selecting a protocol, define your analytical endpoint. The presence of fluorine requires a bifurcated approach.

G Start Start: Define Analytical Goal Goal_CHNS Goal: CHNS Content (Analyze C, H, N, S in F-rich sample) Start->Goal_CHNS Goal_TotalF Goal: Total Fluorine (Quantify %F) Start->Goal_TotalF Method_Additives Method: Automated Combustion with Capture Additives Goal_CHNS->Method_Additives Method_CIC Method: Combustion Ion Chromatography (CIC) Goal_TotalF->Method_CIC High Throughput / Trace Level Method_Flask Method: Schöniger Oxygen Flask Combustion Goal_TotalF->Method_Flask High %F / Low Cost Action_Seq Mechanism: Sequester F as MgF2 (Prevents SiF4 formation) Method_Additives->Action_Seq Action_Pyro Mechanism: Pyrohydrolysis (Convert organic F to F- ions) Method_CIC->Action_Pyro Method_Flask->Action_Pyro

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on data requirements.

Part 2: CHNS Analysis (The "Sequester" Strategy)

Objective: Accurate determination of Carbon, Hydrogen, and Nitrogen while neutralizing Fluorine interference.

The Mechanism of Interference

In a standard silica combustion tube, the following parasitic reaction occurs:




is a gas that co-elutes with Nitrogen in many TCD (Thermal Conductivity Detector) systems, leading to artificially high N values.
Protocol: Modified Dynamic Flash Combustion

To prevent this, you must use chemical additives that possess a higher affinity for fluorine than silica does.

1. Reagents & Additives:

  • Magnesium Oxide (MgO): The gold standard for F-sequestration. It reacts to form stable Magnesium Fluoride (

    
    ), effectively trapping F in the ash crucible.
    
  • Tungsten Trioxide (

    
    ):  Used as a combustion aid to ensure complete oxidation of the stable C-F backbone.
    

2. Experimental Workflow (Automated Analyzer):

  • Sample Weighing: Weigh 1.5–2.5 mg of sample into a Tin (Sn) capsule. Tin is crucial as its exothermic oxidation raises the local temperature to >1800°C, aiding C-F bond cleavage.

  • Additive Loading: Add 10–20 mg of

    
      powder directly over the sample to boost oxidation.
    
  • Reactor Packing: The combustion tube must be packed with a layer of MgO or a proprietary "Fluoro-Stop" reagent in the hot zone (approx. 950°C).

  • Combustion: Inject sample with

    
    .
    
    • Reaction:

      
      
      
  • Detection: The gas stream, now free of F, passes to the TCD for accurate C, H, N quantification.

Validation Criteria:

  • Standard: 4-Fluorobenzoic acid (Theoretical: C=60.00%, H=3.60%, F=13.56%).

  • Acceptance: Carbon recovery must be within ±0.3% absolute.

Part 3: Total Fluorine Analysis (The "Capture" Strategy)

Objective: Quantitative measurement of Fluorine content.

Method A: Combustion Ion Chromatography (CIC)

This is the modern industry standard (aligned with ASTM D7359 and EPA Draft Method 1621 ) for trace to high-level fluorine analysis.

1. Principle: The sample is pyrolyzed in a hydropyrolic stream (water vapor + Argon/Oxygen) at 1050°C. The fluorine is converted entirely to Hydrogen Fluoride (


), absorbed into a liquid buffer, and quantified via Ion Chromatography (IC).

2. Detailed Protocol:

  • Step 1: System Setup: Connect an Automated Boat Controller to a horizontal furnace (1050°C) coupled to an Absorber Module (GA-210 or similar).

  • Step 2: Calibration:

    • Primary Standard: 4-Fluorobenzoic acid (Solid) or 2,2,3,3,4,4,4-heptafluoro-1-pentanol (Liquid).

    • Curve: Prepare aqueous fluoride standards (0.1 ppm to 50 ppm) using NIST SRM 3183 for the IC calibration.

  • Step 3: Combustion:

    • Introduce sample (ceramic boat) into the furnace.

    • Critical Parameter: Water flow rate must be maintained (approx. 0.2–0.5 mL/min) to drive the pyrohydrolysis:

      
      
      
  • Step 4: Absorption: The gas is bubbled into a solution of

    
     (to reduce any 
    
    
    
    to
    
    
    ) or dilute NaOH.
  • Step 5: IC Analysis: Inject the absorption solution into an Anion Exchange Column (e.g., Metrosep A Supp 5). Eluent: Carbonate/Bicarbonate buffer.

Method B: Schöniger Oxygen Flask (The "Classic" Alternative)

Best for laboratories without CIC capital equipment.

  • Protocol: Sample is wrapped in ash-free paper and burned in a sealed flask filled with pure Oxygen and an absorption solution (typically water or dilute alkali).

  • Detection: The resulting solution is analyzed via Ion Selective Electrode (ISE) or titration with Thorium Nitrate (less common now due to radioactivity).

  • Limitation: Prone to incomplete combustion for highly stable perfluorinated compounds (PFAS).

Comparative Performance Analysis

FeatureCHNS w/ MgO AdditiveCombustion IC (CIC)Schöniger Flask
Primary Analyte C, H, N, STotal Fluorine (F)Total Fluorine (F)
F-Handling Sequesters (Removes F)Converts to F⁻ (Analyzes F)Converts to F⁻ (Analyzes F)
Sample Throughput High (5-10 mins/sample)Medium (15-20 mins/sample)Low (Manual prep)
Precision < 0.2% RSD< 1.0% RSD2.0 - 5.0% RSD
Interference Eliminates SiF₄ formationRobust against matrix effectsProne to incomplete burn
Key Standard 4-Fluorobenzoic AcidASTM D7359 / EPA 1621ASTM D5987 (Coal context)

References

  • ASTM International. (2023). ASTM D7359-23 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection.[Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Draft Method 1621: Screening Method for the Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[1][2][Link]

  • Exeter Analytical. (2013).[3] CHN Analysis of Highly Fluorinated Organic Compounds (Application Note 217).[Link]

  • Elementar. (2020).[4] CHNS Analysis of Fluorinated Samples (Technical Note).[Link]

  • National Institute of Standards and Technology (NIST). (2016). Certificate of Analysis: Standard Reference Material® 3183 (Fluoride Anion Standard Solution).[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,3-difluorocyclobutane-1-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper and safe disposal of 3,3-difluorocyclobutane-1-carbohydrazide. As a compound featuring both a stable fluorinated aliphatic ring and a reactive hydrazide functional group, it requires a multi-faceted approach to waste management that addresses its unique chemical properties and potential hazards. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are based on established principles of laboratory safety and hazardous waste management, designed to ensure personnel safety and environmental compliance.

Hazard Assessment: Understanding the "Why"

  • The Carbohydrazide Group: Hydrazine and its derivatives are a well-documented class of reactive and toxic compounds.[1][2] The primary hazards associated with the carbohydrazide functional group include:

    • Toxicity: Hydrazides can be harmful if swallowed, inhaled, or in contact with skin.[3][4] Many are known irritants to the skin, eyes, and respiratory system.[3][5][6]

    • Reactivity: As reducing agents, hydrazides can react violently with oxidizing agents.[5][7] They are also basic and will react with acids.[7][8] Heating may cause decomposition, and in confined spaces, this can pose an explosion risk.[3][9]

    • Environmental Hazard: Many hydrazide derivatives are toxic to aquatic life with long-lasting effects.[4][10]

  • The Difluorocyclobutane Moiety: The presence of carbon-fluorine (C-F) bonds introduces another layer of consideration.

    • Persistence: The C-F bond is one of the strongest in organic chemistry, making fluorinated compounds highly stable and resistant to natural degradation.[11] This has led to the term "forever chemicals" for some poly- and perfluoroalkyl substances (PFAS).[11][12]

    • Incineration Challenges: The stability of the C-F bond means that destruction requires high temperatures and sufficient residence time in an incinerator to prevent the formation and release of smaller, potentially hazardous fluorinated byproducts.[12][13]

Given this composite profile, 3,3-difluorocyclobutane-1-carbohydrazide must be treated as a reactive, toxic, and environmentally persistent hazardous waste. Disposal procedures must prevent unintended reactions and ensure its ultimate destruction.

Personal Protective Equipment (PPE) for Waste Handling

When handling waste containing 3,3-difluorocyclobutane-1-carbohydrazide, adherence to proper PPE protocols is mandatory to prevent personal exposure.[14][15][16]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl rubber is a good choice for hydrazines; always inspect gloves before use).Prevents dermal absorption, which is a potential route of toxic exposure for hydrazide compounds.[4][15]
Eye/Face Protection Safety goggles with side-shields or a full-face shield.Protects against splashes of solutions or accidental generation of dust, preventing severe eye irritation.[3][5][6]
Body Protection A lab coat (preferably flame-resistant) and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.Minimizes skin contact with contaminated surfaces and provides a barrier against small spills.[14][16]
Respiratory Protection All handling of solid waste or concentrated solutions should be done in a certified chemical fume hood.[1] A respirator may be needed for spill cleanup outside a hood, based on institutional assessment.Prevents inhalation of airborne particles or vapors, which can cause respiratory irritation and systemic toxicity.[4]

On-Site Waste Management: Segregation and Containerization

The foundational principle of laboratory waste management is the strict segregation of incompatible chemicals.[8] This is critical for preventing dangerous reactions within a waste container. All waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8][17][18]

Step-by-Step Waste Collection Protocol
  • Select the Correct Waste Container:

    • Use a high-density polyethylene (HDPE) or other compatible plastic container.[18] Avoid metal containers, as hydrazines can be corrosive or reactive with certain metals, and do not use glass containers that could break.[7][8]

    • The container must be in good condition, free of damage, and have a secure, leak-proof lid.[17][19]

  • Label the Container:

    • Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

    • Clearly write the words "HAZARDOUS WASTE ".[17]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentage.[8][17] For this specific waste stream, you would write: "3,3-difluorocyclobutane-1-carbohydrazide" and any solvents used.

  • Segregate the Waste:

    • Solid Waste: Collect pure or semi-pure 3,3-difluorocyclobutane-1-carbohydrazide waste in a dedicated container. Place contaminated disposables (e.g., weighing paper, gloves, pipette tips) in a separate, clearly labeled bag or container designated for this waste stream.[1]

    • Liquid Waste: If the compound is in a solvent, collect it in a liquid waste container. Do not mix with other waste streams, especially those containing:

      • Oxidizing Agents: (e.g., nitric acid, hydrogen peroxide, permanganates, hypochlorites).[5][7]

      • Strong Acids: (e.g., hydrochloric acid, sulfuric acid).[8]

      • Reactive Metals or Metal Oxides. [7]

  • Maintain the Container:

    • Keep the waste container closed at all times except when adding waste.[17][18] Do not leave a funnel in the opening.

    • Store the container in your designated SAA, away from drains and sources of ignition.[7][14]

    • Ensure secondary containment (e.g., a larger bin) is used to capture any potential leaks.[19]

  • Arrange for Pickup:

    • Once the container is 90% full or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), submit a waste pickup request to your EH&S department.[8][17][20]

Waste Segregation Decision Flow

WasteSegregation start Waste Generated Containing 3,3-difluorocyclobutane-1-carbohydrazide waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (e.g., pure compound, contaminated gloves) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions in solvent) waste_type->liquid_waste Liquid solid_container Place in a dedicated, labeled HDPE container for 'Fluorinated Hydrazide Solids' solid_waste->solid_container liquid_container Place in a dedicated, labeled HDPE container for 'Fluorinated Hydrazide Liquids' liquid_waste->liquid_container incompatible_check Is the waste mixed with oxidizers, strong acids, or other incompatible materials? solid_container->incompatible_check liquid_container->incompatible_check segregate STOP! DO NOT MIX. Consult EH&S Immediately. incompatible_check->segregate Yes storage Store container closed in a designated SAA with secondary containment. Keep away from incompatible chemicals. incompatible_check->storage No pickup Request EH&S pickup when container is full or time limit is reached. storage->pickup

Caption: Waste Segregation Workflow for 3,3-difluorocyclobutane-1-carbohydrazide.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely. The response depends on the scale of the spill.[14]

Minor Spill (Contained within a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don your full PPE as described in Section 2.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[16]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), then with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, cloths, gloves) must be disposed of as hazardous waste in the same container as the spilled chemical.[1][15]

Major Spill (Outside of a fume hood or large volume)
  • Evacuate: Immediately alert all personnel and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's EH&S or emergency response team immediately. Provide them with the name of the chemical and the location of the spill.

  • Do Not Attempt to Clean: Allow trained emergency responders to manage the cleanup.

SpillResponse spill Spill of 3,3-difluorocyclobutane- 1-carbohydrazide Detected spill_size Assess Spill Size and Location spill->spill_size minor_spill Minor Spill (Small, contained in fume hood) spill_size->minor_spill Minor major_spill Major Spill (Large, outside fume hood) spill_size->major_spill Major minor_steps 1. Alert lab personnel. 2. Don full PPE. 3. Cover with inert absorbent. 4. Collect waste into labeled container. 5. Decontaminate surface. 6. Dispose of all cleanup materials as hazardous waste. minor_spill->minor_steps major_steps 1. Alert everyone and EVACUATE. 2. Isolate the area (close doors). 3. Call EH&S / Emergency Response. 4. Provide chemical details. 5. DO NOT re-enter. major_spill->major_steps

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.